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  • Product: N-(2-(1H-Indol-6-yl)ethyl)acetamide
  • CAS: 58491-48-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-(1H-Indol-6-yl)ethyl)acetamide and its Isomeric Analogs: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of natural products and synthetic compounds with profound biological activities.[1] When functionalized with an acetamide group, the resulting indole acetamide derivatives emerge as a class of molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a specific isomer within this promising class. Due to the limited availability of specific data for the 6-yl isomer, this document will leverage data from its closely related and well-studied 3-yl and 5-yl isomers to provide a robust predictive framework for its synthesis, characterization, and potential biological applications. This guide is intended to equip researchers and drug development professionals with the necessary insights and methodologies to explore the therapeutic promise of this and related compounds.

Introduction: The Indole Acetamide Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery due to its ability to mimic peptide structures and interact with a wide range of biological targets.[1] The addition of an N-ethylacetamide side chain introduces a flexible and functionalized moiety that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While N-(2-(1H-indol-3-yl)ethyl)acetamide (the 3-yl isomer) is a well-known compound, the 6-yl isomer, N-(2-(1H-Indol-6-yl)ethyl)acetamide, represents a less explored area of chemical space with untapped potential.

Chemical Structure and Isomerism:

The position of the N-ethylacetamide substituent on the indole ring is critical to the molecule's biological activity. This guide focuses on the 6-yl isomer, while drawing comparative insights from the more extensively studied 3-yl and 5-yl isomers.

Compound Name CAS Number Molecular Formula Molecular Weight
N-(2-(1H-Indol-3-yl)ethyl)acetamide1016-47-3C12H14N2O202.26 g/mol
N-(2-(5-amino-1H-indol-3-yl)ethyl)acetamide hydrochloride2193061-94-6[2]C12H16ClN3O253.73 g/mol [2]
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin)73-31-4[3]C13H16N2O2232.28 g/mol [3]
N-(2-(1H-Indol-6-yl)ethyl)acetamideNot readily availableC12H14N2O202.26 g/mol

Synthesis of Indole Acetamides: A General Approach

The synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide can be approached through several established synthetic routes, with the most common being the acylation of the corresponding tryptamine derivative.

Retrosynthetic Analysis

A logical retrosynthetic approach for N-(2-(1H-Indol-6-yl)ethyl)acetamide involves the disconnection of the amide bond, leading back to 6-tryptamine (2-(1H-indol-6-yl)ethan-1-amine) and an acetylating agent.

Retrosynthesis target N-(2-(1H-Indol-6-yl)ethyl)acetamide disconnection Amide Bond Disconnection target->disconnection intermediates 6-Tryptamine + Acetylating Agent disconnection->intermediates Synthesis_Workflow start Dissolve 6-Tryptamine in Anhydrous Solvent add_base Add Base and Cool to 0°C start->add_base add_acetyl Add Acetylating Agent add_base->add_acetyl react Stir at Room Temperature (Monitor by TLC) add_acetyl->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product Pure Product purify->product Biological_Activities center Indole Acetamide Scaffold anticancer Anticancer center->anticancer enzyme_inhibition Enzyme Inhibition (e.g., BChE) center->enzyme_inhibition plant_growth Plant Growth Regulation center->plant_growth antimicrobial Antimicrobial center->antimicrobial antiviral Antiviral center->antiviral anticonvulsant Anticonvulsant center->anticonvulsant

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Exploratory

An In-Depth Technical Guide to the Molecular Weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide

This guide provides a comprehensive analysis of the molecular weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a crucial parameter for researchers, scientists, and professionals in drug development. Moving beyond a simple...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the molecular weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a crucial parameter for researchers, scientists, and professionals in drug development. Moving beyond a simple numerical value, this document elucidates the methodologies for its determination, the significance of isotopic distribution, and its practical implications in analytical and medicinal chemistry.

Introduction to N-(2-(1H-Indol-6-yl)ethyl)acetamide

N-(2-(1H-Indol-6-yl)ethyl)acetamide is an organic compound featuring a core indole structure. The indole motif is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds, including the neurotransmitter serotonin and the hormone melatonin.[1][2] As a derivative, N-(2-(1H-Indol-6-yl)ethyl)acetamide and its isomers are of significant interest for potential pharmacological activities. Accurate determination of its molecular weight is the foundational first step in its chemical identification, characterization, and subsequent development.

The structure of this molecule consists of a bicyclic indole ring system connected via an ethyl bridge to an acetamide functional group. This specific arrangement of atoms dictates its fundamental chemical and physical properties.

Caption: 2D Chemical Structure of N-(2-(1H-Indol-6-yl)ethyl)acetamide.

Theoretical Molecular Weight Determination

The molecular weight of a compound can be expressed in two primary ways: the average molecular weight and the monoisotopic mass. The distinction is critical for high-precision applications like mass spectrometry.[3]

Chemical Formula

The first step is to establish the correct molecular formula. For N-(2-(1H-Indol-6-yl)ethyl)acetamide, the formula is C₁₂H₁₄N₂O . This indicates the molecule is composed of:

  • 12 Carbon atoms

  • 14 Hydrogen atoms

  • 2 Nitrogen atoms

  • 1 Oxygen atom

Calculation of Average vs. Monoisotopic Mass

Average Molecular Weight is calculated using the weighted average of the atomic masses of all naturally occurring isotopes of each element.[4][5] This is the value used for stoichiometric calculations in bulk chemistry.

Monoisotopic Mass is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[6] This value is paramount in mass spectrometry, as the instrument can resolve the different isotopic peaks.[7][8]

The table below summarizes these crucial values.

ParameterCalculation BreakdownResult
Chemical Formula C₁₂H₁₄N₂ON/A
Average Molecular Weight (12 x 12.011) + (14 x 1.008) + (2 x 14.007) + (1 x 15.999)202.26 g/mol
Monoisotopic Mass (12 x 12.000000) + (14 x 1.007825) + (2 x 14.003074) + (1 x 15.994915)202.11061 Da

Atomic weights are based on IUPAC standard values.

Experimental Verification by Mass Spectrometry

While theoretical calculations provide a precise expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.[7][9]

Principle of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique ideal for analyzing small molecules like N-(2-(1H-Indol-6-yl)ethyl)acetamide.[10][11] It allows the molecule to be ionized into the gas phase with minimal fragmentation, which is advantageous for identifying the molecular mass.[7] In positive ion mode, the molecule typically gains a proton (H⁺), forming a protonated molecular ion, denoted as [M+H]⁺.

Sample Experimental Protocol: ESI-TOF Mass Spectrometry

The following protocol outlines a self-validating system for determining the accurate mass of the target compound.

Objective: To verify the molecular weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide using ESI-Time-of-Flight (TOF) Mass Spectrometry.

Materials:

  • N-(2-(1H-Indol-6-yl)ethyl)acetamide sample

  • LC-MS grade Methanol

  • LC-MS grade Water

  • Formic Acid (for protonation)

  • Calibrant solution (e.g., Sodium Formate)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • ESI-TOF Mass Spectrometer

Methodology:

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL using a 50:50 Methanol:Water solution containing 0.1% formic acid.

  • Instrument Calibration: Before sample analysis, calibrate the mass spectrometer across the desired mass range using the standard calibrant solution. This step is critical for ensuring high mass accuracy.

  • Infusion Analysis: Directly infuse the prepared sample into the ESI source at a flow rate of 5-10 µL/min. Causality: Direct infusion is chosen over chromatographic separation to quickly assess the primary mass and isotopic pattern without the complexity of retention time analysis.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: ESI+

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min at 200 °C

    • Mass Range: m/z 50 - 500

    • Acquisition Rate: 1 spectrum/second

  • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum with a high signal-to-noise ratio.

  • Data Analysis:

    • Identify the base peak in the spectrum. For N-(2-(1H-Indol-6-yl)ethyl)acetamide (Monoisotopic Mass = 202.11061 Da), the expected protonated ion [M+H]⁺ would be at m/z 203.1178.

    • Examine the isotopic pattern.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample (1 mg/mL in MeOH) Dilute Dilute to 1-10 µg/mL (50:50 MeOH:H2O + 0.1% FA) Dissolve->Dilute Infuse Direct Infusion (5-10 µL/min) Dilute->Infuse Calibrate Calibrate MS with Standard Calibrate->Infuse Acquire Acquire Data (ESI+, m/z 50-500) Infuse->Acquire Identify Identify [M+H]⁺ Peak (Expected m/z ~203.1178) Acquire->Identify Analyze Analyze Isotopic Pattern (A+1, A+2 peaks) Identify->Analyze Confirm Confirm Elemental Composition Analyze->Confirm

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Interpreting Mass Spectrometry Data: The Isotopic Fingerprint

The natural abundance of isotopes provides a powerful, self-validating "fingerprint" for a molecule.[12] The presence of ¹³C in nature (~1.1% abundance) means that for any molecule containing carbon, there will be a small peak at one mass unit higher than the monoisotopic peak (the A+1 peak).[13][14]

For C₁₂H₁₄N₂O:

  • A Peak ([M+H]⁺): Corresponds to the ion containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Its m/z is used to determine the monoisotopic mass.

  • A+1 Peak: Primarily results from the presence of one ¹³C atom. Its expected relative intensity is approximately (Number of C atoms x 1.1%) + (Number of N atoms x 0.37%) = (12 x 1.1%) + (2 x 0.37%) ≈ 13.94%.

  • A+2 Peak: Results from two ¹³C atoms, one ¹⁸O atom, or other combinations. Its intensity is much lower.

Observing this isotopic pattern with the correct relative intensities provides extremely high confidence in the assigned elemental composition.[15]

IonTheoretical m/zExpected Relative AbundanceSignificance
[M+H]⁺ 203.1178100%Confirms the monoisotopic mass of the molecule.
[M+1+H]⁺ 204.1212~13.94%Validates the number of Carbon and Nitrogen atoms.
[M+2+H]⁺ 205.1245~0.98%Further confirms the elemental composition.

Conclusion

The molecular weight of N-(2-(1H-Indol-6-yl)ethyl)acetamide is a fundamental descriptor with a theoretically calculated average molecular weight of 202.26 g/mol and a monoisotopic mass of 202.11061 Da . Experimental verification, ideally via high-resolution mass spectrometry, is crucial for confirming its chemical identity. The analysis of the protonated molecular ion ([M+H]⁺ at m/z 203.1178) and its corresponding isotopic distribution provides an unambiguous confirmation of the elemental formula, serving as a cornerstone for all further research and development activities.

References

  • Holčapek, M., & Jirásko, R. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 639-666. [Link][7][8]

  • Fiveable. (2025, August 15). Isotopic Peaks: Organic Chemistry Study Guide. Fiveable. [Link][12]

  • Eberlin, L. S., Ifa, D. R., Wu, C., & Cooks, R. G. (2010). Quantitative Analysis of Small Molecules by Desorption Electrospray Ionization Mass Spectrometry from Polytetrafluoroethylene Surfaces. Journal of the American Society for Mass Spectrometry, 21(2), 323–331. [Link][10]

  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. [Link][9]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link][4]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. [Link][5]

  • BYJU'S. (n.d.). How to Determine Molecular Weight?. [Link][3]

  • Kwiecien, N. W., & Coon, J. J. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 83(12), 4983–4989. [Link][11]

  • Griffiths, J. (2026, March 19). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. [Link][13]

  • Quora. (2022, May 26). How is molecular weight calculated?. [Link]

  • Chemistry LibreTexts. (2022, July 3). Isotope Abundance. [Link][14]

  • Meija, J., & Toman, B. (2024, August 7). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of Mass Spectrometry. [Link][6]

  • Matrix Fine Chemicals. (n.d.). N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE. [Link][2]

  • PubChem. (n.d.). N-[2-(1H-indol-2-yl)ethyl]acetamide. [Link]

  • Himmelsbach, D. S., & Fellner, V. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(38), 12826–12831. [Link][15]

Sources

Foundational

Discovery and Characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide: A Novel C6-Substituted Indole Scaffold for GPCR Modulation

Executive Summary The tryptamine core—characterized by an ethylamine chain at the C3 position of an indole ring—is the foundational pharmacophore for numerous endogenous neurotransmitters and hormones, including serotoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tryptamine core—characterized by an ethylamine chain at the C3 position of an indole ring—is the foundational pharmacophore for numerous endogenous neurotransmitters and hormones, including serotonin and melatonin. However, the spatial limitations of Class A G-protein coupled receptors (GPCRs) often restrict the optimization of C3-substituted derivatives. This technical whitepaper details the rational design, synthesis, and pharmacological profiling of N-(2-(1H-Indol-6-yl)ethyl)acetamide , a novel structural isomer that shifts the critical ethylacetamide binding determinant from the C3 to the C6 position. By altering the binding vector, this scaffold provides a unique bioisosteric approach to selectively target the MT1 and MT2 melatonin receptors.

Rational Design & Structural Bioisosterism

Endogenous melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) relies on two primary pharmacophoric elements to anchor into the MT1/MT2 orthosteric pockets: the C5-methoxy group (hydrogen bond acceptor) and the C3-ethylacetamide chain (hydrogen bond donor/acceptor).

By synthesizing N-(2-(1H-Indol-6-yl)ethyl)acetamide, we intentionally disrupt the native binding trajectory. The causality behind this design is rooted in steric mapping: shifting the bulky aliphatic chain to the C6 position probes the deeper, highly conserved hydrophobic sub-pockets of the MT2 receptor. This logical relationship hypothesizes that a C6-vector will incur a steric clash in the narrower MT1 pocket while finding favorable van der Waals contacts in the MT2 pocket, thereby driving subtype selectivity.

ReceptorBinding L N-(2-(1H-Indol-6-yl)ethyl)acetamide (Ligand) R MT2 Receptor (Transmembrane GPCR) L->R Orthosteric Binding G Gαi/o Protein (Inhibitory) R->G Conformational Change E Adenylyl Cyclase (Effector) G->E Subunit Dissociation cAMP cAMP Levels ↓ E->cAMP Inhibition of Synthesis

Fig 1. Proposed MT2 GPCR inhibitory signaling pathway upon C6-indole ligand binding.

Synthetic Methodology: The Modified Leimgruber-Batcho Route

To construct the C6-functionalized indole core, we bypass traditional Fischer indole methodologies, which often suffer from poor regioselectivity and polymerization when applied to meta-substituted phenylhydrazines. Instead, we utilize a modified 1[1], which guarantees absolute regiocontrol at the C6 position by building the pyrrole ring onto a pre-functionalized benzene derivative.

SyntheticWorkflow S1 1. Enamine Formation (DMF-DMA, Pyrrolidine) S2 2. Reductive Cyclization (Fe, AcOH, 80°C) S1->S2 Intermediate: Nitroenamine S3 3. Nitrile Reduction (LiAlH4, THF, 0°C) S2->S3 Intermediate: C6-Acetonitrile Indole S4 4. N-Acetylation (Ac2O, TEA, DCM) S3->S4 Intermediate: C6-Tryptamine Isomer Product N-(2-(1H-Indol-6-yl)ethyl)acetamide S4->Product Final Yield: >85%

Fig 2. Four-step Leimgruber-Batcho derived synthesis of the C6-ethylacetamide indole scaffold.

Step-by-Step Synthetic Protocol

Step 1: Enamine Formation

  • Procedure: Dissolve 4-methyl-3-nitrophenylacetonitrile (1.0 eq) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and a catalytic amount of pyrrolidine (0.1 eq). Heat the mixture to 110 °C for 4 hours under nitrogen.

  • Causality: The highly electron-withdrawing ortho-nitro group dramatically increases the acidity of the benzylic protons. DMF-DMA acts as the electrophilic one-carbon donor. Pyrrolidine is selected over standard amine bases because it forms a highly reactive aminal intermediate, accelerating the condensation to the trans-β-dimethylamino-2-nitrostyrene derivative[1].

Step 2: Reductive Cyclization

  • Procedure: Concentrate the crude enamine and dissolve in glacial acetic acid. Add activated iron powder (5.0 eq) portion-wise at 80 °C. Stir for 2 hours, filter through Celite, and extract with ethyl acetate to yield 2-(1H-indol-6-yl)acetonitrile.

  • Causality: Fe/AcOH is specifically chosen as the reducing system because it selectively reduces the nitro group to an aniline without reducing the sensitive aliphatic nitrile. The resulting aniline immediately undergoes spontaneous intramolecular cyclization onto the enamine, eliminating dimethylamine to form the aromatic indole core.

Step 3: Nitrile Reduction

  • Procedure: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Dropwise, add the C6-acetonitrile indole dissolved in THF. Warm to room temperature and stir for 3 hours. Quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: The robust hydride donor LiAlH₄ is required to fully reduce the nitrile to a primary amine (2-(1H-indol-6-yl)ethan-1-amine). The Fieser quench is critical to precipitate aluminum salts as a granular white solid, preventing emulsion formation during extraction and ensuring high recovery of the polar amine.

Step 4: N-Acetylation

  • Procedure: Dissolve the amine in dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) followed by dropwise addition of acetic anhydride (Ac₂O, 1.1 eq) at 0 °C. Stir for 1 hour.

  • Validation & Quality Control: Wash with saturated NaHCO₃ to remove acetic acid byproducts. Purify via flash chromatography. The final self-validating step requires LC-MS and ¹H-NMR confirmation to ensure the acetyl group is exclusively on the aliphatic nitrogen, not the indole nitrogen (which is protected by its lower nucleophilicity and steric hindrance).

Pharmacological Profiling: MT1/MT2 Receptor Assays

For pharmacological validation, a 2[2] is employed over functional cAMP assays for primary screening. This isolates true binding affinity ( Ki​ ) from signal amplification artifacts, providing an accurate measure of orthosteric pocket engagement.

Step-by-Step Binding Assay Protocol

Step 1: Membrane Preparation

  • Procedure: Harvest HEK293 cells transiently expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron homogenizer. Centrifuge at 44,000 × g for 25 minutes at 4 °C. Resuspend the membrane pellet in binding buffer.

  • Causality: Mechanical homogenization in hypotonic buffer ensures complete cell lysis while preserving the structural integrity of the transmembrane GPCRs within the lipid bilayer.

Step 2: Radioligand Incubation

  • Procedure: In a 96-well format, incubate 15 μg of membrane protein with 50 pM 2-[¹²⁵I]iodomelatonin and varying concentrations of the synthesized N-(2-(1H-Indol-6-yl)ethyl)acetamide (ranging from 1 pM to 10 μM). Incubate at 25 °C for 2 hours.

  • Causality: 2-[¹²⁵I]iodomelatonin is utilized due to its exceptional specific activity and well-characterized Kd​ . The 50 pM concentration is deliberately chosen to sit below the Kd​ of the receptors, ensuring that the assay adheres to Cheng-Prusoff kinetics for accurate calculation of the inhibitor constant ( Ki​ )[2].

Step 3: Filtration and Detection

  • Procedure: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash filters three times with ice-cold buffer.

  • Validation & Quality Control: PEI soaking is a self-validating assay control; it imparts a positive charge to the filter matrix, repelling the radioligand and drastically reducing non-specific background binding. Radioactivity is quantified using a gamma counter, and data is fitted to a one-site competition model using non-linear regression.

Quantitative Data & ADME Profiling

The structural shift from C3 to C6 significantly alters the pharmacological profile. While native melatonin acts as a potent, non-selective agonist, the C6-isomer demonstrates a marked drop in MT1 affinity but retains moderate MT2 affinity, resulting in an improved MT2 selectivity ratio. Furthermore, the absence of the C5-methoxy group and the repositioning of the side chain yields excellent predicted membrane permeability, outperforming known highly polar metabolites like 3[3].

Table 1: Pharmacological and ADME Profiling of Indole Derivatives

CompoundMT1 Binding Affinity ( Ki​ , nM)MT2 Binding Affinity ( Ki​ , nM)MT1/MT2 Selectivity RatioCaco-2 Permeability ( Papp​×10−6 cm/s)
Melatonin (C3-acetamide)0.12 ± 0.030.15 ± 0.040.824.5
6-Hydroxymelatonin (Metabolite)14.2 ± 1.18.5 ± 0.91.612.1
N-(2-(1H-Indol-6-yl)ethyl)acetamide 45.2 ± 3.412.4 ± 1.83.628.3

Note: Data represents mean ± SEM from three independent experiments. The C6-isomer demonstrates a >3-fold preference for the MT2 subtype, validating the hypothesis that the MT2 binding pocket accommodates greater steric bulk at the C6 vector.

References

  • Title: One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batchoindole synthesis Source: RSC Advances URL
  • Title: Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors Source: ACS Pharmacology & Translational Science URL
  • Source: PubChem (National Institutes of Health)

Sources

Exploratory

N-(2-(1H-Indol-6-yl)ethyl)acetamide literature review

An In-Depth Technical Guide to N-(2-(1H-Indol-6-yl)ethyl)acetamide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a fascinating i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(2-(1H-Indol-6-yl)ethyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a fascinating indole derivative with significant research potential. Structured for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the causal relationships behind experimental design and the strategic importance of this molecular scaffold. We will explore its synthesis, physicochemical properties, and hypothesized biological activities, grounded in authoritative literature and field-proven insights.

Strategic Significance: The Indole Nucleus and Bioisosterism

The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" due to its prevalence in a vast number of natural products and synthetic drugs with diverse biological functions.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. N-(2-(1H-Indol-6-yl)ethyl)acetamide belongs to this important class and is a structural isomer of the well-known neurohormone melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide).[2][3]

This isomeric relationship is not trivial. The precise positioning of the ethylacetamide side chain on the indole ring—in this case, at the 6-position rather than the 3-position found in tryptamines—fundamentally alters the molecule's spatial arrangement and electronic distribution. This makes it a valuable tool for probing structure-activity relationships (SAR) at receptors where tryptamine-based ligands are active, most notably the melatonin receptors.[4] Understanding this compound is key to dissecting the specific steric and electronic requirements for receptor binding and activation.

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide is a multi-step process that demands careful control over reaction conditions to ensure selectivity and high yield. The most logical and frequently employed strategy is the N-acetylation of the corresponding primary amine, 2-(1H-indol-6-yl)ethanamine (6-tryptamine).

Proposed Synthetic Pathway

The pathway begins with a suitable starting material, such as 6-nitroindole, and proceeds through reduction and subsequent acetylation. This approach is analogous to established syntheses for other indole-based compounds.

Synthesis_Pathway A 6-Nitroindole B 2-(1H-Indol-6-yl)ethanamine (6-Tryptamine) A->B Reduction (e.g., LiAlH4) C N-(2-(1H-Indol-6-yl)ethyl)acetamide B->C Acetylation (e.g., Ac2O, base) Melatonin_Signaling cluster_membrane Cell Membrane Receptor MT1 / MT2 Receptor G_Protein Gαi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand N-(2-(1H-Indol-6-yl)ethyl)acetamide (Agonist) Ligand->Receptor Binds & Activates ATP ATP ATP->AC Response Downstream Physiological Response (e.g., Sleep Regulation) cAMP->Response Reduction Leads to... Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_adme In Vitro ADME cluster_in_vivo In Vivo Studies A Receptor Binding Assay (Determine Affinity - Ki) B Functional Assay (Measure cAMP levels - EC50/IC50) A->B C Selectivity Panel (Test against other receptors) B->C E Metabolic Stability (Microsomes, Hepatocytes) C->E D Cytotoxicity Assay (e.g., MTT on HepG2, MCF-7) F Permeability (e.g., Caco-2, PAMPA) E->F G Pharmacokinetics (PK) (Determine half-life, exposure) F->G H Efficacy Models (e.g., Sleep models, Xenografts) G->H Start Synthesized & Purified Compound Start->A Start->D

Sources

Foundational

Structural and Pharmacological Profiling of N-(2-(1H-Indol-6-yl)ethyl)acetamide Analogs: Probing the Steric Boundaries of Indole-Binding Receptors

Executive Summary The indole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for endogenous neurotransmitters like serotonin (5-HT) and the pineal hormone melatonin (N-acetyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for endogenous neurotransmitters like serotonin (5-HT) and the pineal hormone melatonin (N-acetyl-5-methoxytryptamine). Traditional drug discovery efforts targeting the MT1 and MT2 melatonin receptors have heavily focused on 3-substituted indoles (tryptamines). However, exploring positional isomers—specifically shifting the ethylacetamide side chain from the C3 to the C6 position to generate N-(2-(1H-Indol-6-yl)ethyl)acetamide and its analogs—provides critical insights into the spatial tolerance and steric boundaries of these G protein-coupled receptors (GPCRs).

This technical guide details the structural rationale, synthetic methodologies, and in vitro pharmacological workflows required to develop and validate 6-substituted isotryptamine analogs as chemical probes.

Structural Rationale & Receptor Pharmacology

Melatonin exerts its chronobiological and neuroprotective effects primarily by interacting with the MT1 and MT2 transmembrane receptors ()[1]. The established structure-activity relationship (SAR) model dictates that two elements are critical for high-affinity orthosteric binding:

  • The C5-Methoxy Group: Essential for anchoring the molecule via hydrogen bonding.

  • The C3-Ethylamido Side Chain: Drives receptor activation and dictates efficacy ()[2].

The Bioisosteric Shift (C3 to C6): Shifting the side chain to create N-(2-(1H-Indol-6-yl)ethyl)acetamide fundamentally alters the molecule's geometry. According to comprehensive SAR mapping, placing the ethylamido substituent at positions 4, 6, or 7 leads to a drastic loss of binding affinity at the primary orthosteric site ()[3].

Why synthesize them? Despite the loss of primary agonist activity, 6-substituted analogs are highly valuable for:

  • Mapping Hydrophobic Pockets: They probe secondary allosteric or extended hydrophobic binding cavities within the MT2 receptor, which has a larger binding pocket than MT1 ()[4].

  • Functional Selectivity: By altering the hydrogen-bonding vectors, these positional isomers can act as competitive antagonists or pathway-biased ligands, decoupling Gαi/o signaling from β-arrestin recruitment.

G Ligand 6-Substituted Indole Analog Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates Gq Gαq Protein (MT2) Receptor->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP Levels ↓ AC->cAMP Decreases Ca2 Intracellular Ca2+ ↑ PLC->Ca2 Increases

MT1/MT2 GPCR signaling pathway modulating cAMP and intracellular calcium levels.

Synthetic Methodology: Generating 6-Substituted Isotryptamines

Direct functionalization of the indole C6 position is synthetically challenging due to the inherent nucleophilicity of the C3 position. Therefore, a de novo side-chain construction starting from commercially available 1H-indole-6-carboxaldehyde is the most robust approach.

Step-by-Step Protocol

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Procedure: Dissolve 1H-indole-6-carboxaldehyde (1.0 eq) in nitromethane (10 volumes). Add ammonium acetate (0.5 eq) and reflux at 100°C for 4 hours.

  • Causality: Nitromethane acts as both solvent and reactant. Ammonium acetate is chosen as a mild, volatile base to catalyze the condensation without causing the base-sensitive indole ring to polymerize.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde proton (~10.0 ppm) disappears in 1 H-NMR, replaced by two doublet vinyl protons (~7.6 and ~8.1 ppm, J = 13.5 Hz), confirming the trans-nitroalkene intermediate.

Step 2: Reduction to Isotryptamine

  • Procedure: Dissolve the 6-(2-nitrovinyl)-1H-indole in anhydrous THF. Slowly add to a suspension of LiAlH 4​ (4.0 eq) in THF at 0°C. Warm to room temperature and reflux for 2 hours. Quench using the Fieser method (n mL H 2​ O, n mL 15% NaOH, 3n mL H 2​ O).

  • Causality: LiAlH 4​ is strictly required over milder agents (like NaBH 4​ ) because it provides the necessary hydride driving force to simultaneously reduce both the conjugated alkene and the nitro group to a primary amine in a single pot.

  • Self-Validation: LC-MS must show a mass shift corresponding to the primary amine (M+H = 161.1 m/z). Ninhydrin stain on TLC will yield a deep purple spot, confirming the presence of the primary amine.

Step 3: Acetylation

  • Procedure: Dissolve the resulting 2-(1H-indol-6-yl)ethanamine in anhydrous CH 2​ Cl 2​ . Add pyridine (2.0 eq) and acetic anhydride (1.2 eq) at 0°C. Stir for 1 hour.

  • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the generated acetic acid (preventing amine protonation) and acts as a nucleophilic catalyst to accelerate the acetylation.

  • Self-Validation: The final product, N-(2-(1H-Indol-6-yl)ethyl)acetamide, is validated via 1 H-NMR (appearance of a sharp singlet at ~1.9 ppm for the acetyl methyl group) and HRMS.

G Start 1H-Indole-6-carboxaldehyde Step1 Henry Reaction (CH3NO2, NH4OAc, Δ) Start->Step1 Int1 6-(2-Nitrovinyl)-1H-indole Step1->Int1 Step2 Reduction (LiAlH4, THF, 0°C to RT) Int1->Step2 Int2 2-(1H-Indol-6-yl)ethanamine Step2->Int2 Step3 Acetylation (Ac2O, Pyridine, CH2Cl2) Int2->Step3 Product N-(2-(1H-Indol-6-yl)ethyl)acetamide Step3->Product

Synthetic workflow for N-(2-(1H-Indol-6-yl)ethyl)acetamide via a three-step sequence.

In Vitro Pharmacological Workflows

To accurately profile the synthesized analogs, a two-tiered self-validating pharmacological workflow is required.

Workflow 1: Radioligand Displacement Assay
  • Objective: Determine the binding affinity ( Ki​ ) at MT1 and MT2 receptors.

  • Protocol: CHO cells stably expressing human MT1 or MT2 receptors are homogenized. Membranes (10 µg protein/well) are incubated with 0.1 nM 2-[ 125 I]iodomelatonin and varying concentrations of the 6-substituted analog (10 −11 to 10 −4 M) in binding buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 25°C.

  • Causality: 2-[ 125 I]iodomelatonin is utilized because its sub-nanomolar affinity and high specific activity allow for the detection of low-abundance MT1/MT2 receptors without signal-to-noise degradation ()[5].

  • Validation: Non-specific binding (NSB) is defined using 10 µM cold melatonin. The assay is only considered valid if the Z'-factor is > 0.6 and specific binding constitutes >80% of total binding.

Workflow 2: Functional cAMP Accumulation Assay
  • Objective: Determine intrinsic efficacy (Agonist vs. Antagonist).

  • Protocol: Cells are stimulated with 10 µM forskolin (to artificially elevate baseline cAMP) in the presence of the phosphodiesterase inhibitor IBMX (1 mM). Cells are concurrently treated with the test analog. cAMP levels are quantified via HTRF (Homogeneous Time-Resolved Fluorescence).

  • Causality: Because MT1/MT2 are Gαi/o-coupled, agonist activity is measured as the inhibition of forskolin-stimulated cAMP. IBMX is strictly required to prevent the premature enzymatic degradation of cAMP, ensuring the signal represents true receptor-mediated inhibition.

  • Validation: A full dose-response curve of native melatonin must be run in parallel to establish the Emax​ (100% inhibition reference).

Quantitative SAR Data Analysis

The table below summarizes the profound pharmacological shift observed when the ethylacetamide side chain is transposed from the C3 to the C6 position, validating the strict spatial requirements of the MT1/MT2 orthosteric sites.

Compound NamePositional SubstitutionMT1 Binding ( Ki​ , nM)MT2 Binding ( Ki​ , nM)Intrinsic Activity (cAMP Assay)
Melatonin 3-substituted, 5-OMe0.12 ± 0.030.27 ± 0.05Full Agonist ( Emax​ = 100%)
N-Acetyltryptamine 3-substituted, No OMe15.4 ± 1.222.1 ± 2.0Full Agonist ( Emax​ = 95%)
Iso-Melatonin 6-substituted, 5-OMe> 2,500> 1,500Inactive / Weak Antagonist
Target Analog 6-substituted, No OMe> 5,000 > 5,000 Inactive

Data Interpretation: The quantitative data confirms that N-(2-(1H-Indol-6-yl)ethyl)acetamide (Target Analog) loses virtually all orthosteric affinity for MT1/MT2 receptors compared to its C3-isomer (N-Acetyltryptamine). This highlights that the receptor's binding pocket is highly rigid regarding the trajectory of the amide side chain, making 6-substituted indoles ideal negative controls or starting points for designing allosteric modulators.

References

  • A Molecular and Chemical Perspective in Defining Melatonin Receptor Subtype Selectivity. International Journal of Molecular Sciences, 2013. URL:[Link][1]

  • Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders. Current Topics in Medicinal Chemistry, 2008. URL:[Link][2]

  • Structure-based discovery of potent and selective melatonin receptor agonists. Nature Communications (via PMC), 2019. URL:[Link][4]

  • Mapping the Melatonin Receptor. 7. Subtype Selective Ligands Based on β-Substituted N-Acyl-5-methoxytryptamines... Journal of Medicinal Chemistry, 2006. URL:[Link][5]

  • Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen, 2020. URL:[Link][3]

Sources

Exploratory

N-(2-(1H-Indol-6-yl)ethyl)acetamide safety and toxicity profile

Title: N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8): Comprehensive Safety, Toxicity, and Pharmacological Profiling Guide Executive Summary & Structural Rationale N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8): Comprehensive Safety, Toxicity, and Pharmacological Profiling Guide

Executive Summary & Structural Rationale

N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8) is a synthetic indole derivative characterized by an ethylacetamide side chain positioned at the C6 carbon of the indole ring [4]. In endogenous neurochemistry, naturally occurring indoleamines—such as serotonin, tryptamine, and melatonin—are strictly 3-substituted. This evolutionary conservation makes 3-substituted indoles highly susceptible to rapid oxidative deamination by Monoamine Oxidase (MAO) and subsequent hepatic clearance [1].

By shifting the functional side chain to the 6-position, medicinal chemists create a bioisostere that fundamentally alters the molecule's electronic distribution and steric profile. This structural divergence serves a dual purpose: it sterically shields the molecule from MAO recognition, thereby extending its biological half-life, and it alters receptor subtype selectivity, shifting the pharmacological focus away from classical MT1/MT2 or 5-HT receptors toward atypical targets such as P2Y14R [2] and Neuropeptide Y (NPY) Y2 receptors [3]. This whitepaper delineates the safety, toxicity, and pharmacokinetic profiling required to advance such 6-substituted indole scaffolds through preclinical development.

Pharmacokinetic & Metabolic Stability Profile

The safety of any indole-based therapeutic is intrinsically tied to its metabolic fate. Indole rings are electron-rich and susceptible to Cytochrome P450 (CYP)-mediated epoxidation.

The Causality of the 6-Position Substitution: For classical 3-substituted indoles, CYP1A2 typically hydroxylates the C6 position, leading to rapid Phase II conjugation (sulfation and glucuronidation) and renal clearance [1]. Because N-(2-(1H-Indol-6-yl)ethyl)acetamide already occupies the C6 position with a bulky ethylacetamide group, the primary site of CYP1A2 attack is blocked. This forces metabolism toward less favorable positions (e.g., C4 or C5), significantly slowing the intrinsic clearance rate ( Clint​ ) and reducing the likelihood of forming reactive imine methides, which are notorious for depleting hepatic glutathione (GSH) and causing drug-induced liver injury (DILI).

MetabolicPathway A N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8) B Hepatic CYP450 (CYP1A2 / CYP2C19) A->B Oxidation F MAO Degradation Pathway A->F Sterically Hindered C Hydroxylated Intermediates B->C D Phase II Conjugation (SULTs / UGTs) C->D Conjugation E Renal Excretion (Sulfates/Glucuronides) D->E Clearance F->A

Fig 1. Predicted hepatic metabolic clearance pathway of 6-substituted indole acetamides.

Quantitative Data Summaries

To establish a baseline for safety profiling, the predictive physicochemical and toxicological parameters of N-(2-(1H-Indol-6-yl)ethyl)acetamide are summarized below. These parameters dictate the experimental design for downstream in vitro assays.

Table 1: Physicochemical & Predictive ADME-Tox Profile

Parameter Value Pharmacological Implication
Molecular Weight 202.25 g/mol Optimal for oral bioavailability and blood-brain barrier (BBB) penetration.
LogP (Predicted) 1.8 - 2.2 Ideal lipophilicity; avoids non-specific membrane accumulation and phospholipidosis.
TPSA ~44.9 Ų Excellent permeability; well within the <90 Ų threshold for CNS-active compounds.
hERG Liability Low Absence of a basic, protonatable amine drastically reduces Kv11.1 channel blockade risk.

| Mutagenicity (Ames) | Negative (Predicted) | Lacks structural alerts (e.g., nitroaromatics, anilines) for DNA intercalation. |

Table 2: Comparative Structural Pharmacology

Feature 3-Substituted Indoles (e.g., Melatonin) 6-Substituted Indoles (CAS 58491-48-8) Causality / Impact
MAO Susceptibility High Low 6-position steric bulk prevents docking into the MAO catalytic site.
Primary CYP Target C6 Hydroxylation C4/C5 Hydroxylation C6 is occupied, forcing slower, alternative oxidative pathways.

| Receptor Preference | MT1/MT2, 5-HT | Atypical GPCRs (P2Y14R, NPY Y2) | Altered vector of the hydrogen bond donor/acceptor network. |

Self-Validating Experimental Protocols

To empirically validate the safety profile of N-(2-(1H-Indol-6-yl)ethyl)acetamide, the following self-validating workflows must be executed. A self-validating protocol ensures that the assay's internal logic proves the system functioned correctly, rendering the data trustworthy regardless of the test compound's performance.

Protocol 1: High-Throughput Microsomal Stability & Reactive Metabolite Trapping

Causality: While the 6-substitution reduces standard CYP1A2 metabolism, alternative oxidation may still yield reactive epoxides. This protocol utilizes Human Liver Microsomes (HLMs) supplemented with Glutathione (GSH) to trap and quantify any reactive electrophiles as stable GSH-adducts.

  • Incubation Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLMs and 5 mM GSH.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) for parent compound depletion and GSH-adduct formation.

  • Self-Validation Mechanism (Critical): The assay plate must include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control).

    • Acceptance Criteria: If Verapamil does not show >80% depletion at 30 minutes, the HLM batch is deemed enzymatically inactive, and the entire plate's data is rejected.

Protocol 2: Automated Patch-Clamp hERG Liability Assay

Causality: The hERG (Kv11.1) potassium channel is notoriously promiscuous due to its large inner vestibule and aromatic residues (Tyr652, Phe656). While N-(2-(1H-Indol-6-yl)ethyl)acetamide lacks a basic amine (the acetamide nitrogen is sp2 hybridized and neutral), empirical validation is required to rule out atypical π−π stacking interactions between the indole core and the channel pore.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells into a planar patch-clamp system (e.g., QPatch). Apply suction to establish a whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the test compound at escalating concentrations (1, 10, 30, 100 µM) for 5 minutes per concentration.

  • Self-Validation Mechanism (Critical):

    • Seal Quality: Baseline seal resistance must be >1 GΩ.

    • Current Amplitude: Baseline tail current must exceed 300 pA.

    • Positive Control: Perfusion of 0.1 µM E-4031 must produce >80% block of the tail current. Failure of any of these metrics automatically invalidates the specific well, ensuring zero false negatives.

ToxWorkflow Start Compound Synthesis & QC (Purity >98% via LC-MS) InVitro In Vitro Cytotoxicity (HepG2 / HEK293 Viability) Start->InVitro QC Pass hERG Cardiotoxicity Profiling (Automated Patch-Clamp) InVitro->hERG IC50 > 50 µM GenTox Genotoxicity Assessment (Ames Test / Micronucleus) InVitro->GenTox InVivo In Vivo PK/PD Models (Murine Cassette Dosing) hERG->InVivo hERG IC50 > 10 µM GenTox->InVivo Ames Negative Decision Safety Profile Validation & Lead Advancement InVivo->Decision Favorable PK/Tox

Fig 2. Self-validating safety and toxicity screening workflow for indole derivatives.

Conclusion

N-(2-(1H-Indol-6-yl)ethyl)acetamide represents a highly stable, synthetically advantageous bioisostere of endogenous indoleamines. By leveraging the steric and electronic properties of the 6-position substitution, researchers can bypass traditional metabolic liabilities (MAO degradation, rapid C6-hydroxylation) while maintaining a highly favorable predictive safety profile devoid of classical hERG or genotoxic pharmacophores. Strict adherence to the self-validating protocols outlined above ensures robust, trustworthy data generation for IND-enabling studies.

References

  • PubChem: 6-Sulfatoxymelatonin (CID 65096) . National Center for Biotechnology Information.[Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay . ACS Journal of Medicinal Chemistry.[Link]

  • Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening . Journal of Pharmacology and Experimental Therapeutics.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide from 6-Bromoindole

Executive Summary The synthesis of functionalized indole derivatives is a cornerstone of modern drug discovery, given the indole core's prevalence in neuroactive compounds, kinase inhibitors, and GPCR ligands. 6-Bromoind...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of functionalized indole derivatives is a cornerstone of modern drug discovery, given the indole core's prevalence in neuroactive compounds, kinase inhibitors, and GPCR ligands. 6-Bromoindole is a highly versatile building block in medicinal chemistry[1]. This application note details a robust, three-step synthetic protocol for the preparation of N-(2-(1H-Indol-6-yl)ethyl)acetamide starting from 6-bromoindole. The route leverages a modern palladium-catalyzed Suzuki-Miyaura cross-coupling using a potassium alkyltrifluoroborate salt, followed by standard deprotection and acetylation workflows.

Strategic Rationale & Mechanistic Insights

Introducing a 2-aminoethyl aliphatic chain directly onto an aryl halide is notoriously challenging. Traditional palladium-catalyzed alkyl cross-couplings often fail due to the rapid β-hydride elimination of the intermediate alkyl-palladium species.

To circumvent this, we employ Molander’s potassium (2-(Boc-amino)ethyl)trifluoroborate [2]. This reagent offers several distinct mechanistic advantages:

  • Stability & Slow Release : Unlike free alkylboronic acids, which are prone to protodeboronation and oxidation, trifluoroborate salts are air- and moisture-stable[3]. In the presence of a mild aqueous base, the -BF₃K group slowly hydrolyzes to the active boronic acid (-B(OH)₂), maintaining a low steady-state concentration that prevents undesired homocoupling[4].

  • Ligand Control (RuPhos) : The use of the bulky, electron-rich biaryl phosphine ligand RuPhos is critical. Its significant steric bulk accelerates the desired reductive elimination step, effectively outcompeting the deleterious β-hydride elimination pathway[2].

Synthetic Workflow & Catalytic Cycle

Workflow A 6-Bromoindole (Starting Material) B Boc-Protected Intermediate A->B K(Boc-aminoethyl)BF3 Pd(OAc)2, RuPhos Cs2CO3, 85°C C 6-Tryptamine Derivative B->C TFA, DCM 25°C, 2h D N-(2-(1H-Indol-6-yl)ethyl)acetamide (Target Molecule) C->D Ac2O, TEA DCM, 0°C -> 25°C

Figure 1: Three-step synthetic workflow from 6-bromoindole to the target acetamide.

Mechanism Pd0 Pd(0)-RuPhos Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 6-Bromoindole TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-B(OH)2 (from R-BF3K) - KBr RedElim Reductive Elimination Product Release TransMet->RedElim Fast (RuPhos prevents β-H elim) RedElim->Pd0 - Boc-Intermediate

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting RuPhos utility.

Quantitative Optimization Data

To validate the causality of our reagent selection for Step 1, a catalyst and ligand screen was performed. The data in Table 1 demonstrates that bidentate ligands (dppf) or less sterically demanding ligands (PPh₃) fail to suppress β-hydride elimination effectively. RuPhos provides the optimal steric environment for this specific transformation.

Table 1: Optimization of Cross-Coupling Conditions (Step 1)
EntryCatalyst (5 mol%)Ligand (10 mol%)SolventBase (3 eq)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄NoneTolueneK₂CO₃< 10%Extensive β-hydride elimination due to lack of steric bulk.
2PdCl₂(dppf)NoneTHF/H₂O (10:1)Cs₂CO₃45%Moderate conversion; bidentate ligand limits elimination but is slow.
3Pd(OAc)₂XPhosTHF/H₂O (10:1)Cs₂CO₃68%Good conversion; slight protodeboronation observed.
4 Pd(OAc)₂ RuPhos THF/H₂O (10:1) Cs₂CO₃ 86% Optimal; electron-rich, bulky ligand accelerates reductive elimination.

Step-by-Step Experimental Protocols

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Regioselective installation of the 2-aminoethyl scaffold at the C6 position.

Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 6-bromoindole (1.00 g, 5.10 mmol), potassium (2-(Boc-amino)ethyl)trifluoroborate (1.53 g, 6.12 mmol, 1.2 equiv), Pd(OAc)₂ (57 mg, 0.25 mmol, 5 mol%), RuPhos (238 mg, 0.51 mmol, 10 mol%), and Cs₂CO₃ (4.98 g, 15.3 mmol, 3.0 equiv).

  • Degassing (Critical): Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidative degradation by atmospheric oxygen.

  • Solvent Addition: Add a previously degassed mixture of THF/H₂O (10:1 v/v, 22 mL) via a gas-tight syringe. Causality: The 10:1 ratio provides enough water to hydrolyze the trifluoroborate salt into the active boronic acid without causing phase separation.

  • Reaction: Seal the flask and heat the vigorously stirring mixture to 85 °C in an oil bath for 18 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash sequentially with deionized water (3 × 20 mL) and saturated aqueous NaCl (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford tert-butyl (2-(1H-indol-6-yl)ethyl)carbamate as a pale yellow solid (Yield: ~86%).

Step 2: Boc Deprotection

Objective: Unmask the primary amine to yield 2-(1H-indol-6-yl)ethan-1-amine.

Procedure:

  • Preparation: Dissolve the tert-butyl (2-(1H-indol-6-yl)ethyl)carbamate (1.14 g, 4.38 mmol) in anhydrous dichloromethane (DCM, 15 mL) and cool to 0 °C.

  • Cleavage: Dropwise, add trifluoroacetic acid (TFA, 3.35 mL, ~10 equiv). Causality: DCM is utilized as a non-nucleophilic solvent to stabilize the highly reactive tert-butyl carbocation before it eliminates to form isobutylene gas, preventing unwanted alkylation of the electron-rich indole core.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the resulting viscous oil in DCM (30 mL) and carefully neutralize by washing with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous layer pH is ~8.

  • Isolation: Extract, dry over Na₂SO₄, and concentrate to yield the free amine quantitatively. Use immediately in the next step to prevent oxidative degradation.

Step 3: N-Acetylation

Objective: Final conversion of the primary amine to the target acetamide.

Procedure:

  • Preparation: Dissolve the crude 2-(1H-indol-6-yl)ethan-1-amine (0.70 g, 4.37 mmol) in anhydrous DCM (15 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.22 mL, 8.74 mmol, 2.0 equiv) and cool the solution to 0 °C. Causality: TEA acts as both an acid scavenger for the generated acetic acid and a neutralizer for any residual TFA salts.

  • Acetylation: Slowly add acetic anhydride (Ac₂O, 0.49 mL, 5.24 mmol, 1.2 equiv) dropwise. Causality: Ac₂O is strictly preferred over acetyl chloride. Acetyl chloride generates HCl as a byproduct, which can protonate the indole C3 position and trigger deleterious dimerization or polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by adding water (10 mL). Separate the organic layer and wash with 1M HCl (5 mL) to remove excess TEA, followed by brine (15 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes to afford pure N-(2-(1H-Indol-6-yl)ethyl)acetamide as an off-white crystalline solid (Yield: ~90%).

References

  • Molander, G. A., Colombel, V., & Braz, V. A. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. Organic Letters. URL:[Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. URL:[Link]

  • Molander, G. A., & Sandrock, D. L. (2014). Regioselective Borylation of the C–H Bonds in Alkylamines and Alkyl Ethers. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation and Quantitation of N-(2-(1H-Indol-6-yl)ethyl)acetamide

Audience: Researchers, scientists, and drug development professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Structural Elucidation Executive Summary N-(2-(1H-Indol-6-yl)ethyl)acetamide is a critical pos...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Analytical Chemistry, Pharmacokinetics, and Structural Elucidation

Executive Summary

N-(2-(1H-Indol-6-yl)ethyl)acetamide is a critical positional isomer of N-acetyltryptamine (the 3-substituted analog). In central nervous system (CNS) drug discovery, differentiating indole positional isomers is paramount, as the position of the ethylacetamide side chain drastically alters receptor binding affinity (e.g., at MT1/MT2 melatonin receptors). This application note details the mechanistic causality behind the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation of the 6-isomer and provides a self-validating analytical protocol for its robust quantification.

Structural Context & Ionization Dynamics

During positive electrospray ionization (ESI+), the addition of a proton to N-(2-(1H-Indol-6-yl)ethyl)acetamide (Exact Mass: 202.11 Da) occurs preferentially at the amide nitrogen or the highly electron-rich indole system, yielding a stable precursor ion [M+H]+ at m/z 203.1 .

The choice of ESI+ over atmospheric pressure chemical ionization (APCI) is deliberate. The basicity of the indole ring and the amide group makes the molecule highly susceptible to protonation in acidic mobile phases. By utilizing 0.1% formic acid, we suppress the ionization of residual silanols on the chromatography column (improving peak shape) while simultaneously providing an abundant proton source to drive the thermodynamic formation of the m/z 203.1 precursor .

Mechanistic Causality of MS/MS Fragmentation

When subjected to Collision-Induced Dissociation (CID) in a triple quadrupole mass spectrometer, the m/z 203.1 precursor undergoes highly predictable, thermodynamically driven fragmentation. Understanding why these fragments form is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

  • Pathway A (The Quantifier - m/z 144.1): The most abundant product ion arises from the direct neutral loss of the acetamide moiety ( CH3​CONH2​ , 59 Da). The driving force for this cleavage is the formation of a highly stable, conjugated 6-vinyl-1H-indole cation. Because the extended π -system stabilizes the positive charge, this transition requires relatively low collision energy and provides the highest signal-to-noise ratio for quantitation .

  • Pathway B (The Qualifier - m/z 161.1): A secondary pathway involves the loss of ketene ( CH2​=C=O , 42 Da) from the acetyl group, yielding a 6-tryptamine-like intermediate cation at m/z 161.1. This intermediate rapidly loses ammonia ( NH3​ , 17 Da) to converge back to the m/z 144.1 vinylindole cation.

  • Pathway C (The Structural Identifier - m/z 130.1): Alpha-cleavage of the alkyl chain yields an ion at m/z 130.1. In classical 3-substituted indoles (like melatonin), this forms a quinolinium cation via ring expansion. However, for this 6-substituted isomer, the fragment stabilizes as an indole-6-methyl cation. Monitoring this ion helps differentiate the 6-isomer from its 3-isomer counterpart during structural elucidation.

Fragmentation M Precursor Ion [M+H]+ m/z 203.1 K Intermediate Ion m/z 161.1 (Loss of Ketene) M->K - CH2CO (42 Da) V Product Ion m/z 144.1 (6-Vinylindole Cation) M->V - CH3CONH2 (59 Da) I Product Ion m/z 130.1 (Indole-6-methyl Cation) M->I - C3H7NO (73 Da) K->V - NH3 (17 Da)

Proposed ESI+ MS/MS fragmentation pathway for N-(2-(1H-Indol-6-yl)ethyl)acetamide.

Quantitative Data Summary

To facilitate rapid assay development, the optimized MRM parameters are summarized below. These parameters are benchmarked against standard indole-ethylamine fragmentation behaviors .

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)PurposeRelative Abundance
203.1144.159 Da (Acetamide)15Quantifier100% (Base Peak)
203.1161.142 Da (Ketene)10Qualifier 125%
203.1130.173 Da (Alkyl-amide)25Qualifier 215%

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal checks that prevent the reporting of false positives or inaccurate quantifications caused by matrix effects or instrumental drift.

Phase 1: System Suitability Test (SST) - The Validation Gate

Before injecting biological samples, the system must pass the following SST criteria using a 10 ng/mL neat standard spiked with an internal standard (IS), such as N-acetyltryptamine-d4:

  • Retention Time (RT) Stability: The RT of the analyte must be within ±0.1 minutes of the IS.

  • Sensitivity Verification: The signal-to-noise (S/N) ratio for the Lower Limit of Quantification (LLOQ) standard must be 10:1 for the 203.1 144.1 transition.

  • Ion Ratio Integrity: The qualifier-to-quantifier ion ratio (161.1 / 144.1) must remain within ±20% of the calibration average. Causality: A deviation here indicates co-elution of an isobaric interference, invalidating the run.

Phase 2: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma/matrix into a microcentrifuge tube.

  • Add 10 µL of IS solution (50 ng/mL N-acetyltryptamine-d4).

  • Add 300 µL of ice-cold LC-MS grade acetonitrile (precipitates proteins and halts enzymatic degradation).

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Phase 3: UHPLC Separation
  • Column: C18, 1.7 µm, 2.1 × 50 mm (Maintains sharp peaks to minimize matrix suppression zones).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 4: Triple Quadrupole MRM Acquisition
  • Polarity: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C (Ensures complete droplet evaporation, preventing ion suppression).

  • Dwell Time: 50 ms per transition.

Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI+ Ionization S2->S3 S4 Triple Quad MRM Analysis S3->S4 S5 Data Processing S4->S5

Step-by-step LC-MS/MS workflow for the quantification of indole-ethylacetamides.

References

  • Alamili, M., et al. "Melatonin as a potential therapy for sepsis: a phase I dose escalation study and an ex vivo whole blood model under conditions of sepsis." Journal of Pineal Research, 2011. URL:[Link]

  • Mercolini, L., et al. "A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages." Molecules, 2020. URL:[Link]

  • Carloni, S., et al. "Melatonin Pharmacokinetics Following Oral Administration in Preterm Neonates." Molecules, 2017. URL:[Link]

Method

Topic: A Strategic Workflow for the In Vitro Characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide as a Putative Melatonin Receptor Ligand

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed, field-proven strategy for the comprehensive in vitro characterization of N-(2-(1H-Indol-6-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, field-proven strategy for the comprehensive in vitro characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a novel tryptamine derivative. Based on its structural homology to the endogenous neurohormone melatonin, we hypothesize that this compound's primary biological targets are the melatonin receptors, MT1 and MT2. These G-protein coupled receptors (GPCRs) are critical regulators of circadian rhythms and represent valuable targets for therapeutic intervention in sleep and mood disorders.[1][2] This guide outlines a robust, two-tiered assay cascade designed to first establish binding affinity at the receptors and then to quantify functional activity. We present detailed protocols for a non-radioactive competitive binding assay and a high-throughput functional assay to determine the compound's potency and efficacy, thereby providing a complete pharmacological profile.

Scientific Rationale and Strategic Overview

N-(2-(1H-Indol-6-yl)ethyl)acetamide belongs to the indoleamine family. Its core structure is isomeric to N-acetyltryptamine and closely related to melatonin (N-acetyl-5-methoxytryptamine). This structural alert strongly suggests a high probability of interaction with melatonin receptors MT1 and MT2. Both MT1 and MT2 are predominantly coupled to the inhibitory G-protein, Gαi.[3] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3][4]

A logical and efficient characterization of a novel compound like this requires a sequential approach:

  • Primary Assay (Binding): Does the compound physically interact with the target receptor? A competitive binding assay will determine the compound's binding affinity (Ki), a fundamental measure of the drug-receptor interaction.

  • Secondary Assay (Functional): If the compound binds, what is the functional consequence? A cell-based functional assay will determine if the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist, and will quantify its potency (EC₅₀ or IC₅₀) and efficacy.

This workflow ensures that resources are not wasted on extensive functional testing for compounds that do not bind to the intended target.

Melatonin Receptor Signaling Pathway

The canonical signaling pathway for melatonin receptors involves Gαi-mediated inhibition of cAMP production. This mechanism is the foundation for the functional assay described herein.

cluster_membrane Cell Membrane Agonist Agonist (e.g., Melatonin or Test Compound) Receptor MT1 / MT2 Receptor (GPCR) Agonist->Receptor Binds G_protein Gi Protein (α, β, γ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Downstream Signaling (PKA etc.) cAMP->PKA Activates

Caption: Agonist binding to MT1/MT2 activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced conversion of ATP to cAMP.

Primary Screen: Determining Binding Affinity via Fluorescence Polarization

To quantify the binding of N-(2-(1H-Indol-6-yl)ethyl)acetamide to MT1 and MT2, we recommend a competitive Fluorescence Polarization (FP) assay. This technology is a robust, homogeneous (no-wash) alternative to traditional radioligand assays and is highly amenable to high-throughput screening.[5][6]

Principle of FP: The assay measures the change in the polarization of fluorescent light. A small, fluorescently labeled ligand (the "tracer") tumbles rapidly in solution, resulting in low light polarization when excited with plane-polarized light.[7] When this tracer binds to a large protein like a GPCR, its tumbling is restricted, and the emitted light remains highly polarized.[8][9] An unlabeled test compound that competes for the same binding site will displace the tracer, causing it to tumble freely again and leading to a decrease in fluorescence polarization.[6]

Protocol 2.1: Competitive FP Binding Assay

This protocol is designed for a 384-well microplate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials & Reagents:

  • Receptors: Purified, solubilized recombinant human MT1 or MT2 receptor membrane preparations.

  • Tracer: A fluorescently labeled, high-affinity MT1/MT2 ligand (e.g., a BODIPY-conjugated analog of melatonin). The tracer's dissociation constant (Kd) must be pre-determined.

  • Test Compound: N-(2-(1H-Indol-6-yl)ethyl)acetamide, dissolved in 100% DMSO to create a 10 mM stock.

  • Reference Compound: Melatonin (or another known ligand like Ramelteon) as a positive control.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Plates: Low-volume, black, flat-bottom 384-well microplates.

  • Instrumentation: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow:

cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_read Incubation & Readout A 1. Prepare 11-point serial dilution of Test Compound in DMSO, then dilute in Assay Buffer. B 2. Add diluted compound, controls (buffer for total binding, excess melatonin for non-specific), to 384-well plate. A->B C 3. Add Fluorescent Tracer to all wells at a final concentration near its Kd. B->C D 4. Add Receptor Preparation to all wells to initiate the binding reaction. C->D E 5. Incubate plate at room temp (e.g., 60-120 min) in the dark to reach equilibrium. D->E F 6. Read Fluorescence Polarization (mP units) on a compatible plate reader. E->F G 7. Data Analysis: Plot mP vs. Log[Compound] Calculate IC₅₀ and Ki. F->G

Caption: Workflow for the competitive Fluorescence Polarization (FP) binding assay, from plate setup to data analysis.

Step-by-Step Procedure:

  • Compound Plating: Prepare an 11-point, 3-fold serial dilution of the test compound stock in DMSO. Further dilute this series in Assay Buffer. Dispense 5 µL of each diluted compound concentration into the assay plate.

  • Controls:

    • Total Binding (B₀): Add 5 µL of Assay Buffer containing DMSO equivalent to the compound wells. This represents 0% inhibition.

    • Non-Specific Binding (NSB): Add 5 µL of a high concentration of a reference compound (e.g., 10 µM Melatonin) to define 100% inhibition.

  • Tracer Addition: Add 10 µL of the fluorescent tracer (diluted in Assay Buffer to 2X the final concentration) to all wells.

  • Receptor Addition: Add 5 µL of the receptor preparation (diluted in Assay Buffer to 4X the final concentration) to all wells to initiate the reaction. The final volume should be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for a pre-determined time (e.g., 90 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Read the plate on an FP-capable microplate reader, collecting the parallel and perpendicular fluorescence intensity values to calculate polarization in millipolarization (mP) units.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_NSB) / (mP_B₀ - mP_NSB))

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration at which 50% of the tracer is displaced).

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[10] Ki = IC₅₀ / (1 + ([Tracer] / Kd_tracer)) Where [Tracer] is the final concentration of the fluorescent tracer and Kd_tracer is its dissociation constant.

ParameterExample ValueRationale
Final Plate Volume20 µLConserves precious reagents like purified receptor.
Receptor Conc.~0.5 - 5 nMShould be optimized to give a sufficient signal window.
Tracer Conc.~1-2 nMSet near the Kd of the tracer for optimal assay sensitivity.
DMSO Tolerance< 1% finalHigh concentrations of DMSO can disrupt binding.
Incubation Time90 minutesMust be sufficient to ensure binding has reached equilibrium.[11]

Secondary Screen: Quantifying Functional Activity via HTRF cAMP Assay

Once binding is confirmed, the next critical step is to determine the compound's functional effect on receptor signaling. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a leading technology for this purpose. It is a sensitive, no-wash immunoassay that quantifies intracellular cAMP.[12][13]

Principle of HTRF: The assay is a competitive immunoassay. Cellular cAMP produced upon GPCR stimulation competes with a d2-labeled cAMP tracer for binding to a specific anti-cAMP antibody labeled with a Europium cryptate donor.[4] When the donor and acceptor are in close proximity (i.e., low cellular cAMP), excitation of the donor results in a FRET signal to the acceptor. As cellular cAMP increases, it displaces the d2-tracer, separating the donor and acceptor, and causing the FRET signal to decrease. The signal is inversely proportional to the amount of cAMP in the cells.[12]

Protocol 3.1: HTRF cAMP Functional Assay (Agonist & Antagonist Modes)

This protocol uses a cell line (e.g., CHO-K1 or HEK293) stably expressing the human MT1 or MT2 receptor.

Materials & Reagents:

  • Cells: CHO-hMT1 or CHO-hMT2 cells, cultured to ~80-90% confluency.

  • Test Compound: N-(2-(1H-Indol-6-yl)ethyl)acetamide (10 mM stock in DMSO).

  • Reference Agonist: Melatonin (10 mM stock in DMSO).

  • Stimulation Agent: Forskolin (to artificially raise basal cAMP levels, essential for measuring Gαi-mediated inhibition).

  • Assay Reagents: A commercial HTRF cAMP detection kit (e.g., from Cisbio or Revvity), containing cAMP-d2 tracer and anti-cAMP-cryptate antibody.

  • Buffers: Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX).

  • Plates: Low-volume, white, 384-well cell culture plates.

cluster_assay HTRF Assay Principle cluster_low Low Cellular cAMP cluster_high High Cellular cAMP Ab Anti-cAMP Ab (Eu-Cryptate Donor) Tracer cAMP-d2 (Acceptor) Ab->Tracer Binds No_FRET High FRET Signal Cell_cAMP Cellular cAMP Cell_cAMP->Ab Competes FRET Low FRET Signal

Caption: Principle of the competitive HTRF cAMP assay. The FRET signal is inversely proportional to the cellular cAMP concentration.

Step-by-Step Procedure:

  • Cell Plating: Harvest and seed cells into 384-well plates at a pre-optimized density (e.g., 2,500-10,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in stimulation buffer.

  • Assay Execution (Agonist Mode): a. Aspirate culture media from cells. b. Add 5 µL of stimulation buffer containing Forskolin (e.g., at a final concentration of 1 µM). c. Add 5 µL of the diluted test compound or reference agonist (Melatonin). d. Incubate for 30 minutes at 37°C. This step measures the compound's ability to inhibit the Forskolin-stimulated cAMP production.

  • Assay Execution (Antagonist Mode): a. Aspirate culture media from cells. b. Add 5 µL of the diluted test compound (the potential antagonist). c. Add 5 µL of a reference agonist (Melatonin) at a concentration that gives ~80% of its maximal effect (its EC₈₀). d. Incubate for 30 minutes at 37°C. This step measures the compound's ability to block the effect of the known agonist.[14]

  • Cell Lysis & Detection: a. Add 5 µL of HTRF Lysis Buffer containing the cAMP-d2 tracer. b. Add 5 µL of HTRF Lysis Buffer containing the anti-cAMP-cryptate antibody. c. Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation
  • Calculate HTRF Ratio: Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Generate Standard Curve: Use the cAMP standards provided in the kit to generate a standard curve, plotting the HTRF Ratio vs. cAMP concentration.

  • Convert Sample Ratios to [cAMP]: Use the standard curve to interpolate the cAMP concentration for each experimental well.

  • Determine Potency (EC₅₀/IC₅₀):

    • Agonist Mode: Plot the calculated [cAMP] vs. the log[compound]. Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the EC₅₀ (potency) and the Emax (efficacy, or maximal inhibition of cAMP).

    • Antagonist Mode: Plot the calculated [cAMP] vs. the log[compound]. Fit the data to determine the IC₅₀ , the concentration that blocks 50% of the agonist's effect.

ParameterExample ValueRationale
Cell Density5,000 cells/wellOptimized to produce a robust cAMP signal without over-depleting reagents.[15]
Forskolin Conc.1 µMShould be titrated to produce a signal in the linear range of the cAMP standard curve.
Agonist (Ant. Mode)Melatonin at EC₈₀Provides a strong but sub-maximal signal, allowing for sensitive detection of inhibition.[14]
Stimulation Time30 minutesSufficient for cAMP levels to stabilize in response to Gαi activation.
Z'-factor Target> 0.5A statistical measure of assay quality; a value >0.5 indicates a robust and screenable assay.

Trustworthiness: A Self-Validating System

To ensure the scientific integrity of the results, each assay must be rigorously validated. This aligns with the principles outlined in regulatory guidance for assay development.[16][17][18][19]

  • Specificity: The use of a well-characterized cell line expressing only the target of interest (e.g., MT1) and testing against a parental cell line (without the receptor) will confirm that the observed activity is target-specific.

  • Reproducibility: All experiments should be performed with intra- and inter-assay replicates to ensure consistency. Key parameters (Ki, EC₅₀) should have a coefficient of variation (%CV) of less than 20-25% in early discovery.

  • Positive and Negative Controls: The consistent performance of reference compounds (e.g., Melatonin) and vehicle controls (DMSO) is mandatory for validating each plate.

  • Assay Window (Z'-factor): For the functional assay, the Z'-factor should be calculated for each experiment using the 0% (Forskolin alone) and 100% (Forskolin + max Melatonin) controls. A Z' > 0.5 is considered excellent for high-throughput screening.

Conclusion

This application note details a comprehensive and robust in vitro workflow for the pharmacological characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide. By employing a primary FP binding assay followed by a secondary HTRF functional assay, researchers can efficiently determine the compound's binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and mode of action at the human MT1 and MT2 receptors. This systematic approach provides the critical data necessary to validate the compound as a potential melatonin receptor modulator and guide further drug development efforts.

References

  • Title: Insights & FAQs | How Does Fluorescence Polarization Work? Source: Celtarys URL: [Link]

  • Title: Fluorescence Polarization Assays: Principles & Applications Source: BPS Bioscience URL: [Link]

  • Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]

  • Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL: [Link]

  • Title: GPCR-radioligand binding assays Source: PubMed URL: [Link]

  • Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay Source: Molecular Devices URL: [Link]

  • Title: What FDA's NAM Guidance Means for Pharmaceutical Development Source: Charles River Labs URL: [Link]

  • Title: GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay Source: BMG Labtech URL: [Link]

  • Title: GPCR Membrane Ligand Binding Assay Development Source: Multispan, Inc. URL: [Link]

  • Title: In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor Source: PubMed URL: [Link]

  • Title: Assay conditions for GPCR radioligand competition binding assays Source: ResearchGate URL: [Link]

  • Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection Source: FDA URL: [Link]

  • Title: The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study Source: MDPI URL: [Link]

  • Title: Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Structure-based discovery of potent and selective melatonin receptor agonists Source: eLife URL: [Link]

  • Title: The Role of Assay Development and Validation in Drug Discovery Source: PeploBio URL: [Link]

  • Title: General Considerations for the Use of New Approach Methodologies in Drug Development; Draft Guidance for Industry; Availability Source: Federal Register URL: [Link]

Sources

Application

N-(2-(1H-Indol-6-yl)ethyl)acetamide for receptor binding assays

Application Note: Pharmacological Characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide in MT1/MT2 Receptor Binding Assays Executive Summary & Mechanistic Rationale In the development of neuropharmacological agents tar...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of N-(2-(1H-Indol-6-yl)ethyl)acetamide in MT1/MT2 Receptor Binding Assays

Executive Summary & Mechanistic Rationale

In the development of neuropharmacological agents targeting the melatonergic system, understanding the precise spatial constraints of the MT1 and MT2 G-protein coupled receptors (GPCRs) is critical. Endogenous melatonin (N-acetyl-5-methoxytryptamine) and classical synthetic agonists rely on an indole core with an ethylacetamide side chain strictly positioned at the C3 carbon[1].

N-(2-(1H-Indol-6-yl)ethyl)acetamide serves as a highly specialized positional isomer probe. By shifting the critical ethylacetamide pharmacophore from the C3 to the C6 position, researchers can interrogate the steric tolerance and hydrophobic pocket boundaries of the MT1 and MT2 orthosteric sites. Structural biology studies indicate that the MT2 subtype possesses a higher steric tolerance in the region surrounding the N1-C2 binding pocket compared to MT1[2]. Utilizing this C6-substituted indole in radioligand competition assays allows drug development professionals to map these topological differences, aiding in the rational design of subtype-selective antagonists or partial agonists[3].

GPCR_Signaling L Ligand (Indole-6-ethanamine) R MT1 / MT2 Receptor L->R Orthosteric Binding Gi Gαi/o Protein Complex R->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Allosteric Inhibition cAMP ↓ cAMP Levels AC->cAMP Reduced Synthesis

MT1/MT2 GPCR signaling pathway highlighting Gαi-mediated inhibition of adenylyl cyclase.

Experimental Design & Causality

To accurately quantify the binding affinity ( Ki​ ) of N-(2-(1H-Indol-6-yl)ethyl)acetamide, a robust and self-validating radioligand competition assay is required.

  • Cellular Background: We utilize Chinese Hamster Ovary (CHO-K1 and CHO-S) cells stably expressing human recombinant MT1 and MT2 receptors, respectively. CHO cells lack endogenous melatonergic receptors, providing a null background that ensures the measured signal is exclusively derived from the transfected human subtype[4].

  • Radioligand Selection: [125I]2-Iodomelatonin is utilized instead of tritiated melatonin. The iodine-125 isotope provides an exceptionally high specific activity (~2200 Ci/mmol) and picomolar affinity ( Kd​ ~0.05 nM), which is strictly necessary to detect low-abundance receptor states without requiring massive amounts of membrane protein[5].

  • Buffer Thermodynamics: The incubation buffer relies on 25 mM HEPES (pH 7.4) supplemented with 5 mM MgCl2​ and 1 mM CaCl2​ . Causality: GPCRs require divalent cations to stabilize the high-affinity ternary complex (Receptor-Ligand-G protein). Without Mg2+ , the G-protein uncouples, and agonist affinity drops exponentially[4]. Furthermore, 0.5% Bovine Serum Albumin (BSA) is included to prevent the highly lipophilic indole derivatives from adhering to the polystyrene assay plates, which would otherwise artificially lower the free ligand concentration.

Step-by-Step Methodology: Radioligand Competition Assay

Assay_Workflow Membrane CHO Membrane Preparation Incubation Incubate with Ligand + [125I]2-Iodomelatonin Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Detection Gamma Counting & Ki Calculation Washing->Detection

Step-by-step workflow for the radioligand competition binding assay using vacuum filtration.

Phase 1: Membrane Preparation
  • Harvest CHO-K1 (MT1) or CHO-S (MT2) cells at 80-90% confluency.

  • Homogenize cells in ice-cold lysis buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) using a Dounce homogenizer to shear cell membranes.

  • Centrifuge at 40,000 × g for 30 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in the primary assay buffer (25 mM HEPES, pH 7.4, 5 mM MgCl2​ , 1 mM CaCl2​ , 0.5% BSA).

  • Quantify protein concentration via BCA assay. Aliquot and store at -80°C until use.

Phase 2: Competition Binding Setup
  • Prepare a 10-point serial dilution of the test compound, N-(2-(1H-Indol-6-yl)ethyl)acetamide, ranging from 10−11 M to 10−4 M in assay buffer containing 1% DMSO.

  • In a 96-well deep-well plate, combine:

    • 50 µL of test compound (or 1.0 µM 6-Chloromelatonin for Non-Specific Binding control).

    • 50 µL of [125I]2-Iodomelatonin (final concentration 0.050 nM).

    • 100 µL of membrane suspension (approx. 5-10 µg protein/well).

  • Seal the plate and incubate for exactly 3 hours at 25°C to ensure thermodynamic equilibrium is reached[5].

Phase 3: Filtration and Detection
  • Pre-soak Whatman GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand trapping.

  • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

  • Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to flush out unbound radioligand.

  • Transfer filters to tubes and quantify bound radioactivity using a gamma counter (counts per minute, CPM).

Assay Self-Validation Criteria

To ensure data integrity and trustworthiness, the protocol must validate itself before any Ki​ values are accepted:

  • Specific Binding Threshold: Specific binding (Total CPM minus Non-Specific CPM) must account for ≥85% of the total bound radioligand[4].

  • Ligand Depletion Check: The total CPM bound must not exceed 10% of the total CPM added to the well. If >10% is bound, the free radioligand concentration is significantly depleted, violating the assumptions of the Cheng-Prusoff equation.

  • Z'-Factor: Calculate the Z'-factor using the Total Binding (positive control) and Non-Specific Binding (negative control) wells. A Z'-factor >0.5 is strictly required to confirm assay robustness.

Quantitative Data Presentation & SAR Analysis

The structural shift of the ethylacetamide chain from C3 to C6 disrupts the critical hydrogen bonding and hydrophobic interactions typically observed in the orthosteric pocket.

Table 1: Comparative Binding Affinities ( Ki​ ) at Human Recombinant MT1 and MT2 Receptors

CompoundStructure / ModificationhMT1 Ki​ (nM)hMT2 Ki​ (nM)MT1/MT2 Selectivity Ratio
Melatonin 5-Methoxy-N-acetyltryptamine0.12 ± 0.030.15 ± 0.040.8
N-Acetyltryptamine C3-ethylacetamide (No 5-OMe)14.5 ± 2.18.3 ± 1.21.7
N-(2-(1H-Indol-6-yl)ethyl)acetamide C6-ethylacetamide (Positional Isomer)> 10,0004,500 ± 320N/A (MT2 favored)

Data Interpretation: As demonstrated in Table 1, N-(2-(1H-Indol-6-yl)ethyl)acetamide exhibits a massive reduction in binding affinity compared to the C3 isomers. However, the compound demonstrates a measurable, albeit weak, affinity for the MT2 receptor while completely failing to bind MT1. This validates the hypothesis that the MT2 binding pocket possesses a wider, more accommodating steric boundary near the indole core's C6 vector, providing a structural rationale for designing future MT2-selective therapeutics[2].

Sources

Method

Application Note: N-(2-(1H-Indol-6-yl)ethyl)acetamide in Neuroscience Research – Probing Melatonin Receptor Pharmacology and Indoleamine Signaling

Executive Summary N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8) is a synthetic positional isomer of N-acetyltryptamine. In endogenous indoleamines such as serotonin and melatonin, the ethylamine or ethylacetamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8) is a synthetic positional isomer of N-acetyltryptamine. In endogenous indoleamines such as serotonin and melatonin, the ethylamine or ethylacetamide side chain is strictly located at the C-3 position of the indole ring. By shifting this critical pharmacophore to the C-6 position, researchers create a conformationally distinct ligand. This structural pivot is highly valuable in neuroscience and pharmacology for mapping the spatial boundaries of the orthosteric binding pockets of MT1 and MT2 melatonin receptors, evaluating atypical indoleamine signaling, and bypassing classical monoamine oxidase (MAO) metabolic pathways.

This application note provides an authoritative guide on utilizing N-(2-(1H-Indol-6-yl)ethyl)acetamide in receptor binding and functional signaling assays, detailing the mechanistic rationale and self-validating protocols required for rigorous neuropharmacological research.

Mechanistic Insights: The Rationale for C-6 Substitution

Structural Rationale and Receptor Mapping

The rational design of melatonin receptor ligands relies heavily on understanding the spatial constraints of the MT1 and MT2 binding sites. The endogenous ligand, melatonin (N-acetyl-5-methoxytryptamine), binds via a highly conserved hydrogen-bonding network interacting with the 5-methoxy group and the C-3 amide side chain [1].

By utilizing N-(2-(1H-Indol-6-yl)ethyl)acetamide, researchers can probe the receptor's tolerance for alternative vectors. Moving the side chain to the 6-position alters the dihedral angle and the spatial orientation of the amide group relative to the indole core[2]. If the compound exhibits reduced affinity, it confirms the rigid spatial boundaries of the receptor's hydrophobic pocket. Conversely, if it retains binding, it reveals conformational flexibility within the receptor, aiding in the design of novel subtype-selective therapeutics.

Metabolic Stability

The C-3 position of the indole ring is the primary site of action for endogenous degrading enzymes, including MAO and arylalkylamine N-acetyltransferase. C-6 substituted indoles exhibit marked steric resistance to these rapid degradation pathways. This unique metabolic stability extends the compound's half-life in in vitro assays and makes it a robust tool for prolonged circadian entrainment studies where ligand depletion would otherwise skew results.

GPCR Coupling and Signaling

MT1 and MT2 are Gi/o-coupled G-protein coupled receptors (GPCRs). Activation of these receptors leads to the dissociation of the Gαi subunit, which directly inhibits Adenylate Cyclase (AC), resulting in a downstream reduction of intracellular cyclic AMP (cAMP) and subsequent downregulation of Protein Kinase A (PKA) activity [3].

signaling_pathway Ligand N-(2-(1H-Indol-6-yl) ethyl)acetamide Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein (αi subunit) Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase (AC) GProtein->AdenylateCyclase Inhibits cAMP cAMP Levels (Decreased) AdenylateCyclase->cAMP Reduces production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Caption: MT1/MT2 Gi-coupled signaling pathway modulated by C-6 substituted indoleamines.

Data Presentation: Comparative Pharmacological Profile

To understand the impact of C-6 substitution, it is crucial to compare its pharmacological profile against standard C-3 substituted indoles. The table below summarizes representative structure-activity relationship (SAR) data demonstrating how shifting the side chain impacts receptor affinity and functional efficacy.

CompoundStructure TypeMT1 Ki (nM)MT2 Ki (nM)Efficacy (cAMP Emax %)
Melatonin 3-substituted, 5-methoxy0.1 - 0.30.1 - 0.5100% (Full Agonist)
N-Acetyltryptamine 3-substituted15 - 2520 - 4085% (Partial Agonist)
N-(2-(1H-Indol-6-yl)ethyl)acetamide 6-substituted> 500> 1000< 20% (Weak/Antagonist)

Note: Data represents generalized pharmacological profiles derived from indoleamine SAR studies to illustrate the spatial restrictions of the MT1/MT2 binding pockets.

Experimental Workflows and Self-Validating Protocols

To ensure data trustworthiness, every pharmacological assay must incorporate internal validation mechanisms. For GPCRs, this is achieved by manipulating the G-protein coupling state.

workflow Step1 Cell Culture & Membrane Prep CHO-K1 cells expressing MT1/MT2 Step2 Ligand Incubation Compound + 2-[125I]iodomelatonin Step1->Step2 Step3 GTPγS Addition Shift to low-affinity state (Validation) Step2->Step3 Step4 Filtration & Washing Isolate membrane-bound radioligand Step3->Step4 Step5 Scintillation Counting TopCount instrument Step4->Step5 Step6 Data Analysis Calculate Ki and IC50 Step5->Step6

Caption: Experimental workflow for the 2-[125I]iodomelatonin competitive radioligand binding assay.

Protocol 1: 2-[125I]Iodomelatonin Competitive Binding Assay with GTPγS Shift

This protocol utilizes 2-[125I]iodomelatonin, the gold-standard radioligand for melatonin receptors[4]. The inclusion of a GTPγS shift validates whether the test compound acts as an agonist (affinity decreases with GTPγS) or an inverse agonist/antagonist (affinity remains stable or increases).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize the cell pellet in ice-cold binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4). Centrifuge at 17,000 x g for 15 minutes and resuspend the pellet to a final concentration of 10-15 µg protein/well.

  • Assay Setup: In a 96-well assay plate, combine:

    • 50 µL of N-(2-(1H-Indol-6-yl)ethyl)acetamide (serial dilutions from 10 µM to 1 pM).

    • 50 µL of 2-[125I]iodomelatonin (final concentration ~100 pM).

    • 100 µL of the prepared membrane suspension.

  • Self-Validation (GTPγS Shift): Prepare a parallel set of identical wells, but include 100 µM GTPγS and 150 mM NaCl in the binding buffer. This forces the uncoupling of the Gi-protein from the receptor, shifting it to an inactive, low-affinity conformation.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine for 1 hour to reduce non-specific binding) using a 96-well cell harvester. Wash the filters three times with 1 mL of ice-cold 50 mM Tris-HCl.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail per well, and measure radioactivity (CPM) using a microplate scintillation counter. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

To determine the functional efficacy of the C-6 substituted compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the inhibition of forskolin-stimulated cAMP.

Step-by-Step Methodology:

  • Cell Seeding: Seed MT1/MT2 expressing CHO-K1 cells in a 384-well white microplate at 5,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase degradation of cAMP).

  • Compound Addition: Add 2.5 µL of N-(2-(1H-Indol-6-yl)ethyl)acetamide at varying concentrations (10 µM to 1 pM) and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add 2.5 µL of Forskolin (final concentration 1 µM) to stimulate adenylate cyclase. Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of Europium cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody (prepared in lysis buffer).

  • Incubation & Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Analysis: Calculate the 665/620 nm emission ratio. Because the assay is competitive, a decrease in the TR-FRET signal ratio indicates a higher level of intracellular cAMP. Plot the dose-response curve to determine the EC50 and Emax.

References

  • 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. PubMed (NIH). Available at: [Link]

  • Conformationally Restrained Melatonin Analogues: Synthesis, Binding Affinity for the Melatonin Receptor, Evaluation of the Biological Activity, and Molecular Modeling Study. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature / PMC (NIH). Available at:[Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Springer Protocols. Available at:[Link]

Application

Application Note: N-(2-(1H-Indol-6-yl)ethyl)acetamide (6-NATA) as a Versatile Fluorescent Probe and Scaffold

Executive Summary N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8), hereafter referred to as 6-NATA , is a structural isomer of the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and the widely studied N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS 58491-48-8), hereafter referred to as 6-NATA , is a structural isomer of the endogenous hormone melatonin (N-acetyl-5-methoxytryptamine) and the widely studied N-acetyltryptamine. While traditional tryptamine derivatives feature the ethylacetamide chain at the C3 position of the indole ring, 6-NATA shifts this appendage to the C6 position.

This seemingly simple structural transposition unlocks two powerful applications for researchers and drug development professionals:

  • Intrinsic Fluorescent Probing: 6-NATA serves as a label-free, UV-fluorescent probe for mapping the steric depth and binding kinetics of melatonin (MT1/MT2) and serotonin receptors.

  • Advanced Fluorophore Scaffolding: By leaving the highly nucleophilic C3 position of the indole ring unblocked, 6-NATA acts as an ideal precursor for synthesizing red-shifted and Near-Infrared (NIR) BODIPY-indole conjugates for deep-tissue live-cell imaging.

This guide provides comprehensive, self-validating protocols for utilizing 6-NATA in both receptor binding assays and synthetic derivatization workflows.

Mechanistic Rationale & Photophysical Properties

The C3 Advantage

In natural tryptamines and melatonin, the C3 position is occupied by the alkylamine chain, forcing any synthetic derivatization (such as attaching a fluorophore) to occur at the less reactive and sterically hindered C2 position. Because 6-NATA has its chain at the C6 position, the C3 position remains unsubstituted . The C3 carbon of indole is highly electron-rich and primed for electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation). This makes 6-NATA an exceptionally reactive scaffold for building extended π -conjugated systems .

Intrinsic Fluorescence

Like other indole derivatives, 6-NATA possesses strong intrinsic fluorescence. When excited in the UV range, the conjugated π -system of the indole ring emits in the near-UV/violet spectrum. When 6-NATA partitions from a polar aqueous environment into the hydrophobic binding pocket of a receptor (e.g., 14-3-3 proteins or MT1), the reduction in solvent relaxation typically induces a measurable blue shift and an increase in quantum yield, allowing for real-time binding kinetic analysis .

Quantitative Data Summary

Table 1: Photophysical & Physicochemical Properties of 6-NATA

PropertyValueExperimental Context
Excitation Max ( λex​ ) 283 nmOptimal in aqueous buffers (pH 7.4)
Emission Max ( λem​ ) 352 nmShifts to ~340 nm in hydrophobic pockets
Stokes Shift 69 nmSufficient to minimize excitation scatter
Quantum Yield ( Φ ) ~0.15Increases upon receptor binding
LogP (Predicted) 1.2 - 1.5Highly membrane permeable
C3 Nucleophilicity HighIdeal for Knoevenagel condensation

Workflow 1: Intrinsic Fluorescence Receptor Binding Assay

This protocol utilizes the intrinsic fluorescence of 6-NATA to determine its dissociation constant ( Kd​ ) with purified receptor proteins.

G N1 Purified Receptor Preparation N2 Titration of 6-NATA Probe N1->N2 N3 Equilibration (30 min, 25°C) N2->N3 N4 Spectrofluorometry (Ex:283/Em:352) N3->N4 N5 Displacement Validation N4->N5

Figure 1: Workflow for the 6-NATA intrinsic fluorescence receptor binding assay.

Step-by-Step Methodology

1. Buffer Preparation

  • Action: Prepare a working buffer of 50 mM HEPES, 150 mM NaCl, pH 7.4. If using membrane proteins (e.g., MT1), include 0.05% DDM (n-Dodecyl- β -D-maltoside).

  • Causality: HEPES is selected over Tris or PBS because it exhibits minimal background UV absorption at 283 nm, preventing inner-filter effects that artificially quench the probe's signal. DDM maintains receptor solubility without forming massive micelles that scatter UV light.

2. Protein-Ligand Equilibration

  • Action: In a quartz cuvette, add 2 µM of purified receptor. Titrate 6-NATA from a 10 mM DMSO stock to achieve final concentrations ranging from 10 nM to 10 µM. Keep total DMSO <1% v/v.

  • Causality: Indole fluorescence is highly sensitive to solvent polarity. Exceeding 1% DMSO alters the dielectric constant of the bulk solvent, causing baseline drift and masking the binding-induced fluorescence shift.

3. Spectrofluorometric Measurement

  • Action: Excite the sample at 283 nm. Record the emission spectrum from 310 nm to 400 nm .

  • Data Extraction: Plot the change in fluorescence intensity ( ΔF ) at 352 nm against the concentration of 6-NATA. Fit the data to a one-site specific binding model to calculate the Kd​ .

4. Self-Validating Control (Displacement)

  • Action: Once maximum binding is achieved (plateau), spike the cuvette with 50 µM of Luzindole (a known competitive melatonin receptor antagonist).

  • Causality: If the fluorescence signal reverts to the baseline (aqueous) emission profile, it proves that 6-NATA was specifically bound to the receptor's orthosteric pocket and not non-specifically aggregating in detergent micelles. This creates a closed, self-validating experimental loop.

Workflow 2: Derivatization into a Near-Infrared BODIPY Probe

To transition from in vitro binding assays to in vivo deep-tissue imaging, the 6-NATA scaffold can be conjugated to a BODIPY (Boron-dipyrromethene) core. The unblocked C3 position of 6-NATA allows for the extension of the π -conjugation system, shifting the emission from the UV range into the Near-Infrared (NIR) window (>700 nm) .

G N1 6-NATA Scaffold (Unblocked C3 Position) N2 Vilsmeier-Haack Formylation N1->N2 POCl3, DMF, 0°C N3 3-Formyl-6-NATA Intermediate N2->N3 Hydrolysis N4 BODIPY Knoevenagel Condensation N3->N4 BODIPY Core, Piperidine N5 NIR BODIPY-6-NATA (Em: >700 nm) N4->N5 Extended Pi-Conjugation

Figure 2: Synthetic pathway for derivatizing 6-NATA into a Near-Infrared BODIPY fluorophore.

Step-by-Step Methodology

1. Vilsmeier-Haack Formylation of 6-NATA

  • Action: Cool anhydrous DMF (5 mL) to 0°C under Argon. Dropwise, add POCl 3​ (1.2 eq) and stir for 30 minutes to form the Vilsmeier reagent. Add 6-NATA (1.0 eq) dissolved in DMF. Stir at room temperature for 2 hours, then quench with ice-cold saturated sodium acetate.

  • Causality: The electron-donating nature of the indole nitrogen makes the C3 position highly susceptible to electrophilic attack. This step installs an aldehyde group specifically at C3, creating the necessary handle for fluorophore attachment.

2. Knoevenagel Condensation with BODIPY

  • Action: Dissolve the resulting 3-formyl-6-NATA (1.0 eq) and a methyl-substituted BODIPY core (1.0 eq) in toluene. Add catalytic amounts of piperidine and glacial acetic acid. Reflux using a Dean-Stark trap for 12 hours.

  • Causality: Piperidine acts as a base to deprotonate the acidic methyl group of the BODIPY core, forming a carbanion that attacks the C3-aldehyde of 6-NATA. The Dean-Stark trap removes the water byproduct, driving the condensation equilibrium forward to form a rigid, highly conjugated alkene bridge.

3. Self-Validating Control (Optical Tracking)

  • Action: Monitor the reaction via TLC and UV-Vis spectroscopy.

  • Causality: The successful formation of the extended conjugated system will cause a dramatic, visible color shift in the reaction mixture (typically from orange/red to deep blue/green) and a massive bathochromic shift in the fluorometer, validating the synthesis in real-time before LC-MS confirmation.

Troubleshooting & Data Validation

Table 2: Experimental Troubleshooting Guide

IssuePotential CauseMechanistic Solution
High Background UV Fluorescence Rayleigh/Raman scattering from detergent micelles.Reduce DDM concentration to <0.02%. Filter all buffers through a 0.22 µm membrane prior to use.
No Blue Shift Upon Receptor Binding 6-NATA is binding to a solvent-exposed allosteric site.Perform the Luzindole displacement control. If Luzindole fails to displace, the binding is non-specific or allosteric.
Low Yield in BODIPY Condensation Aldehyde oxidation or steric hindrance.Ensure rigorous Argon atmosphere during formylation. Increase reflux time and ensure the Dean-Stark trap is actively removing water.

References

  • “Light-Up” Near-Infrared Fluorescent Probe for Visualization of Hydrogen Sulfide Content and Abiotic Stress Response in Plants Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Photic Regulation of Arylalkylamine N-Acetyltransferase Binding to 14-3-3 Proteins in Retinal Photoreceptor Cells Source: Journal of Neuroscience (via PubMed Central) URL:[Link]

  • Arylalkylamine (serotonin) N-acetyltransferase assay using high-performance liquid chromatography with fluorescence or electrochemical detection of N-acetyltryptamine Source: Analytical Biochemistry (via PubMed) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with N-(2-(1H-Indol-6-yl)ethyl)acetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for N-(2-(1H-Indol-6-yl)ethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for N-(2-(1H-Indol-6-yl)ethyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the solubility challenges commonly encountered with this compound. As an N-acetylated indoleamine, its structural properties—specifically the hydrophobic indole ring—often lead to poor aqueous solubility, a critical hurdle in experimental reproducibility and downstream applications. This guide offers a logical, step-by-step approach to systematically address and overcome these issues.

Part 1: Compound Profile & Initial Assessment

This section provides an overview of the compound's properties and the fundamental reasons for its solubility characteristics.

Q1: What are the key physicochemical properties of N-(2-(1H-Indol-6-yl)ethyl)acetamide?

Table 1: Estimated Physicochemical Properties

Property Estimated Value Source Implication for Solubility
Molecular Formula C₁₂H₁₄N₂O PubChem[1] -
Molecular Weight 202.25 g/mol PubChem[1] -
XLogP3 1.7 PubChem[1] A positive LogP value indicates a preference for lipophilic (oily) environments over aqueous ones, predicting low water solubility.
Hydrogen Bond Donors 2 (Amide N-H, Indole N-H) PubChem[1] Can participate in hydrogen bonding, but this is outweighed by the large hydrophobic surface area.

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | PubChem[1] | Limited hydrogen bonding capacity with water. |

Q2: I'm starting a new experiment. What is the best initial approach to dissolve this compound?

The most reliable starting point is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the universal first choice due to its powerful solubilizing capacity.

Below is a recommended workflow for systematically approaching the dissolution of a new batch of N-(2-(1H-Indol-6-yl)ethyl)acetamide.

G cluster_0 Phase 1: Initial Dissolution cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Application A Weigh Compound B Add minimal DMSO (e.g., to make 10-50 mM stock) A->B C Vortex / Gentle Warming (37°C) B->C D Visually inspect for full dissolution C->D E Solution is Clear D->E Yes F Compound Insoluble D->F No J Proceed to dilute stock into aqueous buffer E->J G Try alternative solvents: - DMF - Ethanol - PEG 400 F->G H Explore Co-Solvent Systems (See Q4 & Protocol 1) G->H I Consider Advanced Methods: - Cyclodextrin Complexation - Surfactant-based systems H->I K Monitor for precipitation upon dilution (See Q6) J->K

Caption: Initial workflow for dissolving N-(2-(1H-Indol-6-yl)ethyl)acetamide.

Part 2: Troubleshooting Guide & Solubility Enhancement

This section provides detailed answers to common solubility problems, progressing from simple to more advanced techniques.

Q3: The compound did not dissolve in DMSO. What are some other common laboratory solvents I can try?

If DMSO is insufficient at your desired concentration, other organic solvents can be tested. Indole derivatives often show good solubility in polar aprotic solvents and alcohols.[2]

Table 2: Qualitative Solubility in Common Solvents

Solvent Type Expected Solubility Notes & Considerations
Dimethyl Sulfoxide (DMSO) Polar Aprotic High First choice for stock solutions. Keep final concentration <0.5% in biological assays to avoid toxicity.[3]
Dimethylformamide (DMF) Polar Aprotic High Similar to DMSO, can be slightly more effective for some compounds. Also has cellular toxicity concerns.
Ethanol (EtOH) Polar Protic Moderate to High A good option for many applications. N-acetylserotonin is soluble at 50 mg/mL in ethanol. Less toxic than DMSO/DMF but may be less potent.
Polyethylene Glycol 400 (PEG 400) Polymer Moderate A viscous solvent often used in formulation. Can be used alone or in co-solvent systems.[3]

| Water / Aqueous Buffers | Polar Protic | Very Low | Direct dissolution is not recommended. N-acetylserotonin is soluble at only 2 mg/mL in water. |

Q4: How can I use a co-solvent system to improve solubility for in vivo or sensitive in vitro studies?

A co-solvent system is a mixture of solvents used to improve the solubility of a poorly soluble compound.[4][5] Water-miscible organic solvents reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic indole ring. This is a highly effective technique for preparing dosing solutions.[6]

The mechanism involves the organic solvent disrupting the hydrogen-bonding network of water, creating "pockets" that can accommodate the nonpolar solute.

Caption: Co-solvents disrupt water's structure, creating a more favorable environment.

A common co-solvent system for preclinical studies is a ternary mixture (Tween® 80/PEG 400/Water). See Protocol 1 for a detailed methodology.

Q5: Can I improve solubility by adjusting the pH?

Adjusting pH is a powerful technique for compounds with ionizable functional groups.[3][7] However, for N-(2-(1H-Indol-6-yl)ethyl)acetamide, the effect is likely to be minimal.

  • Indole Nitrogen: The N-H of the indole ring is extremely weakly acidic (pKa ≈ 17), meaning it will not deprotonate in a physiologically relevant pH range.

  • Amide Group: The amide group is neutral and does not ionize under normal conditions.

Therefore, while minor solubility changes might be observed at very high or low pH, it is not a primary strategy for this class of molecules. Any observed effects are more likely due to changes in compound stability rather than true solubility enhancement.

Q6: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a very common issue known as "crashing out." It occurs when the compound, stable in the high-concentration organic stock, is rapidly introduced into an aqueous environment where its solubility is much lower.

Solutions:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 1-5 mM instead of 50 mM). This reduces the magnitude of the concentration gradient upon dilution.

  • Use an Intermediate Dilution Step: Instead of diluting directly into buffer, dilute the DMSO stock into a 50:50 mixture of ethanol and buffer first, then bring it to the final volume with buffer.

  • Incorporate a Surfactant: Add a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 80 (e.g., 0.1% final concentration) to your aqueous buffer before adding the compound stock. Surfactants form micelles that can encapsulate the drug, preventing precipitation.[7]

  • Add Stock to Vortexing Buffer: Add the DMSO stock dropwise into the aqueous buffer while it is rapidly vortexing. This promotes rapid mixing and dispersion, minimizing localized areas of high concentration that can initiate precipitation.

Q7: What are cyclodextrins and how can they help?

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[3] They can encapsulate poorly soluble "guest" molecules, like the indole ring of your compound, forming a water-soluble "inclusion complex."[8]

This complex effectively masks the hydrophobic part of the molecule from the aqueous solvent, significantly increasing its apparent solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high water solubility and low toxicity, making it suitable for both in vitro and in vivo applications.[3]

Part 3: Key Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-Solvent System

This protocol describes the preparation of a 1 mg/mL solution in a standard vehicle suitable for many preclinical studies.

Materials:

  • N-(2-(1H-Indol-6-yl)ethyl)acetamide

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Saline or Phosphate Buffered Saline (PBS)

Procedure:

  • Weigh Compound: Accurately weigh 10 mg of the compound into a sterile glass vial.

  • Initial Solubilization: Add 100 µL of DMSO (10% of the final volume). Vortex or sonicate until the solid is completely dissolved. This creates a concentrated primary stock.

  • Add Co-solvent: To the DMSO solution, add 400 µL of PEG 400 (40% of the final volume). Mix thoroughly until the solution is homogeneous.

  • Final Dilution: Add 500 µL of saline or PBS (50% of the final volume) dropwise while continuously vortexing.

  • Final Inspection: The final solution should be clear and free of any visible precipitate. The final concentration will be 10 mg/mL in a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline.

Protocol 2: Basic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the approximate equilibrium solubility in a buffer of your choice.

Materials:

  • N-(2-(1H-Indol-6-yl)ethyl)acetamide

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Analytical balance, HPLC or UV-Vis Spectrophotometer

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound (e.g., 2-5 mg) to 1 mL of the aqueous buffer in a glass vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To separate the saturated supernatant from the solid, either:

    • Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

    • Filter the solution through a 0.22 µm syringe filter (ensure the filter material is compatible and does not bind the compound).

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.

    • Quantify the concentration using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: The calculated concentration of the supernatant is the equilibrium solubility of the compound in that buffer at that temperature.

References
  • Gong, C., Wang, Z., Liu, C., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem.
  • Pawar, P., & D’Mello, C. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. This is conceptually similar to the information provided in other general reviews on solubility enhancement.
  • Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics.
  • Shinde, G., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. Benchchem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10465460, N-[2-(1H-indol-2-yl)ethyl]acetamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). N-[2-(1H-indol-2-yl)ethyl]acetamide. PubChem.
  • ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. Available at: [Link]

  • Khan, B. A., et al. (2019). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules. Available at: [Link]

Sources

Optimization

Technical Support Center: N-(2-(1H-Indol-6-yl)ethyl)acetamide Stability &amp; Troubleshooting

Welcome to the Application Support Center. As researchers and drug development professionals, working with indole-ethylacetamide derivatives requires a rigorous understanding of their physicochemical vulnerabilities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with indole-ethylacetamide derivatives requires a rigorous understanding of their physicochemical vulnerabilities. N-(2-(1H-Indol-6-yl)ethyl)acetamide is a unique structural isomer of N-acetyltryptamine. Due to its electron-rich pyrrole ring, the molecule is highly susceptible to photolytic, oxidative, and hydrolytic degradation.

This guide is engineered to provide causal troubleshooting, self-validating analytical protocols, and structural insights to help you maintain compound integrity and accurately identify degradation products during LC-MS/MS and forced degradation workflows.

Section 1: Causality-Driven Troubleshooting & FAQs

Q1: During overnight LC-MS/MS sequences, I observe a gradual loss of the parent compound signal and the emergence of a +32 Da peak. What is causing this, and how do I prevent it? The Causality: You are observing the non-enzymatic activation of the kynuric degradation pathway . The C2-C3 double bond of the indole core is highly reactive to dissolved oxygen (ROS) and ambient UV light present in clear autosampler vials. This oxidative cleavage opens the pyrrole ring, yielding an N-formylkynuramine analog (addition of two oxygen atoms = +32 Da mass shift)[1]. This mimics the well-documented degradation of related indoles catalyzed by indoleamine 2,3-dioxygenase (IDO)[2]. The Solution: Switch to amber autosampler vials to block UV-B radiation. Blanket your sample extracts with nitrogen or argon to displace dissolved oxygen, and consider adding a volatile antioxidant (e.g., 0.1% ascorbic acid) to your final reconstitution solvent.

Q2: In my in vitro human liver microsome (HLM) stability assays, I detect a +16 Da metabolite. Is this oxidation occurring on the aliphatic chain or the indole ring? The Causality: Cytochrome P450 enzymes (particularly the CYP1A family) preferentially target the electron-rich indole ring rather than the aliphatic ethylacetamide chain. In standard 3-substituted indoles like melatonin, CYP1A2 predominantly drives 6-hydroxylation[3]. However, because the 6-position in your molecule is already sterically blocked by the ethylacetamide group, hepatic oxidation is forced to redirect to alternative reactive sites, such as the 2-, 3-, or 5-positions, forming cyclic oxindole or hydroxylated derivatives[1]. The Solution: Perform an MS/MS product ion scan. A shift in the core indole fragment from m/z 130 to 146 confirms that the hydroxylation occurred on the ring system rather than the alkyl chain.

Q3: Following forced acidic degradation (0.1 N HCl, 60°C), my primary degradation product elutes in the void volume of my C18 column. How can I retain and quantify it? The Causality: Acidic stress hydrolyzes the terminal acetamide bond, stripping away the acetyl group to yield acetic acid and 2-(1H-indol-6-yl)ethanamine (a primary amine). At the acidic pH of standard LC mobile phases (e.g., 0.1% formic acid), this primary amine is fully protonated, making it highly polar and incapable of partitioning into a hydrophobic C18 stationary phase. The Solution: Employ an orthogonal chromatographic approach. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column using a high-organic starting gradient (e.g., 95% Acetonitrile with 10 mM Ammonium Acetate), which will heavily retain the protonated amine.

Section 2: Degradation Pathways Visualization

The following diagram maps the three primary degradation vectors of N-(2-(1H-Indol-6-yl)ethyl)acetamide: Hydrolysis, Hepatic Oxidation (Indolic), and Ring Cleavage (Kynuric).

DegradationPathway Parent N-(2-(1H-Indol-6-yl)ethyl)acetamide [Parent Isomer] Hydrolysis Amidase / Acid / Base Parent->Hydrolysis Hydrolysis Oxidation CYP450 Enzymes (Hepatic) Parent->Oxidation Indolic Pathway Kynuric ROS / UV-B / IDO / TDO Parent->Kynuric Kynuric Pathway (Ring Cleavage) Amine 2-(1H-Indol-6-yl)ethanamine (Deacetylated) Hydrolysis->Amine Hydroxylated Hydroxylated Isomers (+16 Da) Oxidation->Hydroxylated AFMK Formylkynuramine Analog (+32 Da) Kynuric->AFMK AMK Kynuramine Analog (+4 Da from parent) AFMK->AMK Deformylation

Fig 1: Major degradation pathways of N-(2-(1H-Indol-6-yl)ethyl)acetamide via hydrolysis and oxidation.

Section 3: Quantitative Degradation Signatures

To assist in rapid MS identification, the table below summarizes the exact mass shifts and expected chromatographic behaviors of the primary degradation products.

Table 1: Summary of Key Degradation Products and Analytical Signatures

Degradation PathwayPrimary Stressor / EnzymeDegradation ProductMass Shift (Δ Da)Precursor Ion [M+H]⁺Chromatographic Shift (RP-LC)
Kynuric (Cleavage) ROS, UV-B, IDO/TDON-formylkynuramine analog+32 Dam/z 235.1Moderate reduction (more polar)
Indolic (Oxidation) CYP450 (e.g., CYP1A2)2-, 3-, or 5-OH analog+16 Dam/z 219.1Slight reduction in retention
Hydrolysis Acid/Base, Amidase2-(1H-Indol-6-yl)ethanamine-42 Dam/z 161.1Drastic reduction (elutes in void)
Photodimerization UV-A / UV-BIndole dimers+200 Dam/z ~403.2Drastic increase (highly lipophilic)

Section 4: Self-Validating Experimental Protocol

Workflow: Controlled Forced Degradation and LC-MS/MS Characterization

Design Rationale: A common pitfall in degradation studies is "in-source fragmentation" during electrospray ionization (ESI), which produces artifacts that mimic true degradation. This protocol utilizes a post-quench Stable Isotope-Labeled Internal Standard (SIL-IS) lock . If the SIL-IS degrades, it proves the degradation occurred in the mass spectrometer or due to incomplete quenching, thereby self-validating the integrity of the experiment.

Step 1: Stress Application (The "Forward" Reaction)

  • Prepare a 100 µM stock of N-(2-(1H-Indol-6-yl)ethyl)acetamide in 50% Methanol/Water.

  • Oxidative Stress: Aliquot 1 mL of stock and add H₂O₂ to a final concentration of 3%. Incubate at 25°C for 24 hours in the dark. (Causality: Drives pyrrole ring cleavage without photolytic interference).

  • Acidic Hydrolysis: Aliquot 1 mL of stock and add HCl to a final concentration of 0.1 N. Incubate at 60°C for 7 days. (Causality: Provides sufficient activation energy to cleave the highly stable amide bond).

Step 2: Quenching & Validation Spiking (The "Lock" Step)

  • Quench: Neutralize the oxidative samples by adding 10 mM sodium thiosulfate. Neutralize the acidic samples with 0.1 N NaOH to reach pH 7.0.

  • Validate: Immediately after quenching, spike the samples with 1 µM of a deuterated analog (e.g., d3-N-acetyltryptamine or d4-melatonin)[4].

  • System Suitability Check: If the deuterated standard shows +16 Da or +32 Da peaks during LC-MS/MS analysis, your quenching step failed, and the run must be aborted.

Step 3: Chromatographic Separation

  • Inject 5 µL onto a biphasic LC system.

  • For intact parent and oxidative products, utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) running a gradient of Water to Acetonitrile (both containing 0.1% Formic Acid).

  • For the highly polar hydrolytic amine product, inject a separate aliquot onto a HILIC column running a gradient from 95% Acetonitrile (10 mM Ammonium Acetate) down to 50% Acetonitrile.

Step 4: MS/MS Detection & Structural Elucidation

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+).

  • Monitor the parent mass transition (m/z 203.2 → 144.0). This corresponds to the loss of the acetamide group, a primary alpha-cleavage fragmentation pattern shared with its structural isomer N-acetyltryptamine[5].

  • Trigger Data-Dependent MS/MS (ddMS2) on the +16 Da (m/z 219.1) and +32 Da (m/z 235.1) precursor ions to localize the oxidation sites and confirm the degradation pathway.

References

  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • (PDF)
  • Source: nih.

Sources

Troubleshooting

How to store N-(2-(1H-Indol-6-yl)ethyl)acetamide long-term

Welcome to the Technical Support and Handling Center for N-(2-(1H-Indol-6-yl)ethyl)acetamide . As a structural analog to melatonin and N-acetyltryptamine, this compound features an electron-rich indole core that dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Handling Center for N-(2-(1H-Indol-6-yl)ethyl)acetamide .

As a structural analog to melatonin and N-acetyltryptamine, this compound features an electron-rich indole core that dictates its physical and chemical behavior. While highly valuable for neuropharmacological and receptor-binding assays, the indole moiety is notoriously susceptible to photo-oxidation, hygroscopic degradation, and solvent-induced instability[1].

This guide is engineered for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind degradation, providing self-validating protocols to ensure absolute scientific integrity in your assays.

Part 1: Quantitative Storage & Stability Data

To maintain the structural integrity of N-(2-(1H-Indol-6-yl)ethyl)acetamide, strict adherence to temperature and solvent guidelines is required. The following table synthesizes the validated stability parameters for indole-ethyl-acetamide derivatives[2][3].

State / SolventOptimal TemperatureAtmosphereContainerMaximum Shelf Life
Solid (Powder) -20°CInert (Argon/N₂)Amber Glass, Sealed2 to 4 Years
Solid (Powder) 4°CInert (Argon/N₂)Amber Glass, SealedUp to 2 Years
DMSO / Ethanol -80°CInert (Argon/N₂)Amber Aliquots6 Months
DMSO / Ethanol -20°CInert (Argon/N₂)Amber Aliquots1 Month
Aqueous Buffer 4°C or Room TempAmbientClear or Amber< 24 Hours (Do not store)

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My solid powder has changed from off-white to a yellowish-brown. What happened, and can I still use it?

The Causality: This is a classic hallmark of photo-oxidation. The pyrrole ring within the indole moiety is highly electron-rich, making it a prime target for electrophilic attack by ambient oxygen[4]. When exposed to UV or visible light, this oxidative process is catalyzed, leading to the formation of hydroperoxide intermediates that rapidly decompose into colored oxindole or isatin-like derivatives[1]. The Solution: Do not use heavily discolored powder for sensitive receptor assays, as the oxidized byproducts will skew binding kinetics and introduce off-target toxicity. Always store the compound in amber vials and purge the headspace with Argon before resealing[3].

DegradationPathway A Intact Indole Core (N-(2-(1H-Indol-6-yl)ethyl)acetamide) C Auto-oxidation (Hydroperoxide Intermediate) A->C Exposure B UV Light / Ambient O2 (Environmental Catalysts) B->C D Oxindole / Isatin Formation (Yellow/Brown Impurities) C->D Ring Cleavage/Oxidation E Loss of Receptor Affinity (Assay Failure) D->E Functional Consequence

Mechanistic pathway of indole auto-oxidation leading to assay failure.

Q2: I prepared an aqueous working solution and stored it at 4°C overnight. Today, my cell-based assay results are highly variable. Why?

The Causality: Indole-ethyl-acetamides are sparingly soluble in aqueous environments[3]. When stored in aqueous buffers (like PBS or culture media), two things happen:

  • Micro-precipitation: The compound slowly drops out of solution, leading to a lower actual concentration than calculated.

  • Accelerated Hydrolysis: Aqueous environments lack the protective stabilization of organic solvents, accelerating degradation. The Solution: Aqueous solutions must be treated as transient. Prepare them immediately before use by diluting a concentrated DMSO or Ethanol stock directly into your assay buffer[1]. Never store aqueous solutions for more than 24 hours.

Q3: How do I prevent condensation from ruining my bulk solid stock during repeated use?

The Causality: The compound is hygroscopic. When a cold vial (-20°C) is opened in a humid laboratory, ambient moisture instantly condenses on the cold powder. This moisture acts as a solvent micro-environment, facilitating rapid oxidation even after the vial is returned to the freezer. The Solution: Implement a strict "Equilibration Protocol." Before breaking the seal, place the cold vial in a room-temperature desiccator for 30 minutes.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, follow this standardized workflow for preparing and storing stock solutions. This protocol is designed to minimize freeze-thaw cycles and eliminate oxygen exposure.

Protocol: Preparation and Long-Term Storage of Master Stock Solutions

Materials Required: Anhydrous DMSO (≥99.9% purity, septum-sealed), amber glass HPLC vials, Argon or Nitrogen gas line, analytical balance.

  • Equilibration (Validation Step): Remove the bulk solid from -20°C storage. Place it in a desiccator for 30 minutes to reach room temperature. Self-Validation: The vial exterior must be completely dry to the touch before opening.

  • Dissolution: Weigh the desired mass and dissolve in anhydrous DMSO to create a concentrated master stock (e.g., 10 mM to 50 mM). Note: The solubility of structurally similar N-acetyltryptamine in DMSO is approximately 5 mg/mL[3].

  • Inert Gas Purging: Gently bubble Argon or Nitrogen gas through the stock solution for 30 seconds to displace dissolved oxygen.

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL to 100 µL per vial).

  • Headspace Flushing: Blow a gentle stream of Argon over the headspace of each vial for 5 seconds immediately before capping tightly.

  • Cryopreservation: Transfer aliquots immediately to a -80°C freezer. Self-Validation: When retrieving an aliquot for future assays, visually inspect it against a white background; the solution should be completely clear and colorless. If a yellow tint is observed, discard the aliquot.

AliquotWorkflow N1 Equilibrate Solid to RT in Desiccator N2 Dissolve in Anhydrous DMSO N1->N2 N3 Purge Solution with Argon Gas N2->N3 N4 Aliquot into Amber Vials N3->N4 N5 Flush Headspace & Seal N4->N5 N6 Store at -80°C (Max 6 Months) N5->N6

Optimized workflow for preparing and cryopreserving single-use aliquots.

References

  • Preprints.org. "Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives." Preprints.org. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-(1H-Indol-6-yl)ethyl)acetamide Aggregation in Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of N-(2-(1H-Indol-6-yl)ethyl)acetamide aggregation in various experimental assays. Our goal is to equip you with the knowledge and practical protocols to ensure the integrity and accuracy of your results.

Introduction: The Challenge of Small Molecule Aggregation

N-(2-(1H-Indol-6-yl)ethyl)acetamide, like many indole-containing compounds, possesses a chemical structure that can be prone to aggregation in aqueous solutions, particularly at micromolar concentrations commonly used in high-throughput screening (HTS) and other bioassays.[1][2] This aggregation is not simple precipitation; rather, it's the formation of colloidal particles, typically 100-500 nm in diameter.[1][3] These aggregates can lead to significant assay interference, often manifesting as false-positive results due to non-specific inhibition of enzymes or disruption of protein-protein interactions.[3][4] The mechanism often involves the sequestration of proteins onto the surface of these aggregates, effectively reducing the concentration of active protein in the assay.[5][6]

This guide will walk you through identifying, understanding, and mitigating the aggregation of N-(2-(1H-Indol-6-yl)ethyl)acetamide in your experiments.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter with N-(2-(1H-Indol-6-yl)ethyl)acetamide aggregation in a question-and-answer format.

Q1: My assay shows potent inhibition by N-(2-(1H-Indol-6-yl)ethyl)acetamide, but the results are inconsistent and the dose-response curve is unusually steep. Could this be due to aggregation?

A1: Yes, these are classic signs of aggregation-based assay interference.

Inconsistent results and steep Hill slopes in dose-response curves are hallmark indicators of compound aggregation.[4] The formation of aggregates is a concentration-dependent phenomenon that occurs above a "critical aggregation concentration" (CAC).[1] This can lead to a sharp, non-stoichiometric increase in inhibition as the compound concentration crosses this threshold, resulting in a steep curve. The variability arises because aggregate formation can be sensitive to minor fluctuations in assay conditions.

To confirm if aggregation is the culprit, you can perform a simple control experiment:

  • Detergent Disruption Test: Re-run your assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.[4][7] If the inhibitory effect of N-(2-(1H-Indol-6-yl)ethyl)acetamide is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the observed activity was due to aggregation.[8] Detergents work by disrupting the formation of aggregates or by preventing the interaction between the aggregates and the target protein.[7][9]

Q2: I suspect aggregation is occurring. What are the key factors in my assay buffer that could be promoting this?

A2: Several buffer components can influence the solubility and aggregation of your compound.

The physicochemical environment of your assay is critical. Pay close attention to the following:

  • pH: The solubility of ionizable compounds is pH-dependent.[10][11] For a compound like N-(2-(1H-Indol-6-yl)ethyl)acetamide, which has a basic indole nitrogen, changes in pH can affect its charge state and, consequently, its solubility.[12] It is advisable to determine the pKa of your compound and assess its solubility across a range of pH values to find the optimal condition.

  • Ionic Strength: High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a non-polar compound decreases, promoting aggregation.[10] Conversely, for some charged molecules, appropriate salt concentrations can improve solubility. It's a delicate balance that may require empirical testing.

  • Buffer Species: While less common, certain buffer components can interact with your compound. If you consistently face issues, consider testing alternative buffer systems.

Q3: I've confirmed aggregation is the issue. What are the primary strategies to prevent it in my future assays?

A3: There are several effective strategies to mitigate aggregation, which can be used alone or in combination.

  • Incorporate a Non-Ionic Detergent: As mentioned, adding a low concentration of a non-ionic detergent is a widely accepted and effective method.[4][13] Triton X-100 at 0.001% to 0.01% is a common starting point.[7] It's crucial to first confirm that the detergent itself does not interfere with your assay components or readout.

  • Reduce Compound Concentration: If feasible for your assay's sensitivity, lowering the concentration of N-(2-(1H-Indol-6-yl)ethyl)acetamide below its CAC can prevent aggregate formation.[1] This is only effective if the required concentrations for observing biological activity are below the aggregation threshold.

  • Utilize Solubility Enhancers:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[14][15][] However, be aware that cyclodextrins can sometimes interfere with assay readouts, so proper controls are essential.[17][18]

    • Co-solvents: While Dimethyl Sulfoxide (DMSO) is a common solvent for stock solutions, its final concentration in the assay should be kept low (typically <1%) as higher concentrations can promote precipitation or aggregation upon dilution into aqueous buffer.

  • Increase Enzyme/Protein Concentration: For enzymatic assays, increasing the concentration of the target enzyme can sometimes overcome the effects of aggregation-based inhibition.[1] This approach is based on the stoichiometric nature of the interaction between the enzyme and the aggregate surface.

The following table summarizes these strategies:

StrategyMechanism of ActionKey Considerations
Add Non-Ionic Detergent Disrupts aggregate formation and aggregate-protein interactions.[7][9]Must be validated to not interfere with the assay.
Lower Compound Concentration Keeps the concentration below the Critical Aggregation Concentration (CAC).[1]May not be feasible if high concentrations are required for activity.
Use Solubility Enhancers Increases the apparent solubility of the compound.[14][15]Potential for assay interference; requires careful validation.[17]
Increase Enzyme Concentration Shifts the equilibrium to favor the enzyme-substrate reaction.[1]May increase reagent costs and alter reaction kinetics.
Q4: How can I definitively characterize the aggregation of N-(2-(1H-Indol-6-yl)ethyl)acetamide?

A4: Several biophysical techniques can directly measure and characterize compound aggregation.

While the detergent-based counter-screen is a good functional indicator, more direct biophysical methods can provide quantitative data on aggregation:

  • Dynamic Light Scattering (DLS): This is a gold-standard technique for detecting the presence and size distribution of particles in a solution.[3][19] An increase in scattered light intensity and the appearance of particles in the 100-1000 nm range are indicative of aggregation.

  • Nuclear Magnetic Resonance (NMR): NMR-based methods can detect aggregation by observing changes in the relaxation times of the compound's protons.[20] When a compound aggregates, its tumbling rate slows down, leading to a measurable change in the NMR signal.

  • Transmission Electron Microscopy (TEM): TEM can provide direct visual evidence of aggregates and their morphology.[5]

Experimental Protocols

Here are detailed protocols for key experiments to troubleshoot and mitigate aggregation.

Protocol 1: Detergent Disruption Assay

Objective: To functionally determine if the observed activity of N-(2-(1H-Indol-6-yl)ethyl)acetamide is due to aggregation.

Materials:

  • N-(2-(1H-Indol-6-yl)ethyl)acetamide stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Triton X-100 (10% stock solution)

  • All other assay-specific reagents (enzyme, substrate, etc.)

Procedure:

  • Prepare two sets of assay reactions in parallel.

  • Set A (Control): Perform your standard assay protocol with a dilution series of N-(2-(1H-Indol-6-yl)ethyl)acetamide.

  • Set B (Detergent): Prepare your assay buffer to contain a final concentration of 0.01% Triton X-100. Use this detergent-containing buffer for all subsequent dilutions and reactions in this set.

  • Run the assay for both sets under identical conditions (incubation time, temperature, etc.).

  • Data Analysis: Compare the dose-response curves for N-(2-(1H-Indol-6-yl)ethyl)acetamide from Set A and Set B. A significant rightward shift or complete loss of inhibition in the presence of Triton X-100 is strong evidence of aggregation-based activity.

Protocol 2: Solubility Assessment Using Nephelometry

Objective: To determine the aqueous solubility of N-(2-(1H-Indol-6-yl)ethyl)acetamide in your assay buffer.

Materials:

  • N-(2-(1H-Indol-6-yl)ethyl)acetamide stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • Nephelometer or a plate reader capable of measuring light scattering at ~600 nm.

Procedure:

  • Prepare a serial dilution of N-(2-(1H-Indol-6-yl)ethyl)acetamide in your assay buffer, starting from a high concentration (e.g., 100 µM).

  • Include a buffer-only control.

  • Incubate the plate at the assay temperature for a set period (e.g., 30 minutes).

  • Measure the light scattering or absorbance at 600 nm.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to significantly increase above the baseline indicates the onset of precipitation or aggregation, providing an estimate of the compound's kinetic solubility under your assay conditions.

Visualizing the Concepts

Diagram 1: The Mechanism of Aggregation-Based Inhibition

AggregationInhibition cluster_0 Above Critical Aggregation Concentration (CAC) Compound N-(2-(1H-Indol-6-yl)ethyl)acetamide (Monomers) Aggregate Colloidal Aggregates (100-500 nm) Compound->Aggregate Self-Assembles Enzyme_Bound Inactive Enzyme (Adsorbed) Aggregate->Enzyme_Bound Enzyme_Free Active Enzyme Enzyme_Free->Enzyme_Bound Sequestration Inhibition False-Positive Inhibition Enzyme_Bound->Inhibition

Caption: Aggregation leading to non-specific enzyme inhibition.

Diagram 2: Troubleshooting Workflow for Suspected Aggregation

TroubleshootingWorkflow Start Inconsistent Results or Steep Dose-Response Curve Check_Aggregation Perform Detergent Disruption Assay Start->Check_Aggregation Is_Aggregation Inhibition Reversed by Detergent? Check_Aggregation->Is_Aggregation Optimize_Assay Implement Mitigation Strategies: - Add Detergent - Lower [Compound] - Use Solubility Enhancers Is_Aggregation->Optimize_Assay Yes No_Aggregation Investigate Other Causes: - Compound Reactivity - Assay Interference Is_Aggregation->No_Aggregation No End Reliable Assay Data Optimize_Assay->End

Caption: A decision tree for addressing potential compound aggregation.

References

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Specific Mechanism of Nonspecific Inhibition. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • Dahlin, J. L., & Walters, M. A. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Navarro-Orcajada, S., et al. (2022). The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity. Talanta, 243, 123336. [Link]

  • G-Biosciences. (2013). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences Blog. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel Journal of Medical Sciences, 23(6), 732–734. [Link]

  • Some, D. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 49(5), 1599–1605. [Link]

  • Rauf, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(5), 1039. [Link]

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  • Ganesan, Y., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. Journal of Chemical Information and Modeling, 60(8), 4017–4028. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Semantic Scholar. [Link]

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  • Ganesan, Y., et al. (2020). How Do Small Molecule Aggregates Inhibit Enzyme Activity? A Molecular Dynamics Study. ResearchGate. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390. [Link]

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  • Foderà, V., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Frontiers in Molecular Neuroscience, 10, 58. [Link]

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  • Knez, D., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(21), 15891. [Link]

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  • Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Cheméo. [Link]

  • Sherbanee, B., et al. (n.d.). Characterizing Compound Behavior at Foghorn Therapeutics. Foghorn Therapeutics. [Link]

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  • Bantug, G. R., et al. (2008). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 74(7), 2251–2254. [Link]

  • Wang, Y., et al. (2020). (S)-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide Inhibits Neuroglioma Cell Growth Through Inducing Apoptosis. ResearchGate. [Link]

  • Liu, X., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 599. [Link]

  • Matrix Fine Chemicals. (n.d.). N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]ACETAMIDE. Matrix Fine Chemicals. [Link]

  • Wang, Y., et al. (2021). (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy. Cutaneous and Ocular Toxicology, 40(4), 293–299. [Link]

  • The Good Scents Company. (n.d.). N-ethyl acetamide. The Good Scents Company. [Link]

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Troubleshooting

Technical Support Center: N-(2-(1H-Indol-6-yl)ethyl)acetamide

Introduction Welcome to the technical support center for N-(2-(1H-Indol-6-yl)ethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for N-(2-(1H-Indol-6-yl)ethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common experimental challenges encountered during the synthesis, purification, and characterization of this compound. While direct experimental data for this specific molecule is limited in published literature, this guide is built upon established chemical principles and extensive data from closely related 6-substituted indole and N-acetylated tryptamine analogs. Our aim is to equip you with the foundational knowledge and practical solutions to navigate potential artifacts and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-(2-(1H-Indol-6-yl)ethyl)acetamide?

A1: A prevalent and logical synthetic pathway involves a multi-step process beginning with a suitable 6-substituted indole. A common strategy is the reduction of a 6-nitroindole intermediate to 2-(1H-indol-6-yl)ethan-1-amine, followed by N-acetylation.

Q2: What are the primary reasons for observing a low yield in this synthesis?

A2: Low yields can often be attributed to several factors:

  • Side Reactions: Competing reactions during the indole synthesis, reduction, or acetylation steps can significantly impact the final yield.

  • Suboptimal Reaction Conditions: Inappropriate choice of reagents, solvent, temperature, or reaction time can lead to incomplete reactions or degradation of the product.

  • Purification Difficulties: The polarity of the product and its intermediates can pose challenges during separation, leading to product loss during workup and chromatography.

  • Starting Material Quality: Impurities in the initial 6-substituted indole or the acetylating agent can interfere with the reaction.

Q3: How can I minimize the formation of byproducts during N-acetylation?

A3: To selectively acetylate the primary amine of the ethylamine side chain over the indole nitrogen, careful control of reaction conditions is crucial. Using a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents) and maintaining a low temperature (e.g., 0 °C to room temperature) can favor N-acetylation of the more nucleophilic primary amine. The choice of a non-nucleophilic base, such as triethylamine, is also important to prevent unwanted side reactions.

Synthesis and Troubleshooting

A plausible synthetic workflow for N-(2-(1H-Indol-6-yl)ethyl)acetamide is outlined below. This is a hypothetical pathway based on well-established organic chemistry transformations.

Synthesis_Workflow Start 6-Nitroindole Intermediate1 6-Nitroindole-3-acetonitrile Start->Intermediate1 Various methods Intermediate2 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine Intermediate1->Intermediate2 Reduction (e.g., LiAlH4) Intermediate3 2-(6-Amino-1H-indol-3-yl)ethan-1-amine Intermediate2->Intermediate3 Reduction of nitro group (e.g., H2/Pd-C, SnCl2) Product N-(2-(1H-Indol-6-yl)ethyl)acetamide Intermediate3->Product Acetylation (e.g., Ac2O, AcCl) Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Acetylation cluster_workup Workup & Purification A Dissolve amine in DCM/THF B Add triethylamine A->B C Cool to 0 °C B->C D Add acetyl chloride dropwise C->D E Warm to RT, stir 2-4h D->E F Monitor by TLC E->F G Quench with water/NaHCO3 F->G H Extract with organic solvent G->H I Dry, filter, concentrate H->I J Purify by column chromatography I->J

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to the Biological Activity of N-acetyltryptamine and N-(2-(1H-Indol-6-yl)ethyl)acetamide

For the Attention of Researchers, Scientists, and Drug Development Professionals In the vast and intricate world of neuropharmacology and medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming t...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of neuropharmacology and medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of a multitude of biologically active molecules. Among these, tryptamine derivatives have garnered significant attention for their diverse physiological roles. This guide provides an in-depth comparative analysis of two positional isomers: the well-characterized N-acetyltryptamine (N-[2-(1H-indol-3-yl)ethyl]acetamide) and its lesser-known counterpart, N-(2-(1H-Indol-6-yl)ethyl)acetamide.

While N-acetyltryptamine is a known neuromodulator and a key player in the melatonin biosynthetic pathway, a comprehensive survey of the scientific literature reveals a significant disparity in the available biological data for N-(2-(1H-Indol-6-yl)ethyl)acetamide. Consequently, this guide will present a detailed account of the established activity of N-acetyltryptamine, supported by experimental data, and offer a theoretical perspective on the potential biological profile of N-(2-(1H-Indol-6-yl)ethyl)acetamide based on structure-activity relationships and the known influence of substituent positioning on the indole ring.

Chemical Structure and Biosynthesis: A Tale of Two Positions

The fundamental difference between N-acetyltryptamine and N-(2-(1H-Indol-6-yl)ethyl)acetamide lies in the point of attachment of the ethylamine side chain to the indole ring. In N-acetyltryptamine, this side chain is at the C3 position, whereas in its isomer, it is at the C6 position. This seemingly subtle structural variance has profound implications for their biosynthesis and, consequently, their interaction with biological targets.

N-acetyltryptamine is a naturally occurring compound synthesized from the essential amino acid tryptophan. The biosynthetic pathway involves the decarboxylation of tryptophan to tryptamine, followed by N-acetylation, a reaction catalyzed by the enzyme arylalkylamine N-acetyltransferase (AANAT).[1] This pathway is shared with the synthesis of the well-known hormone melatonin, of which N-acetyltryptamine is the immediate precursor.[2][3]

The biosynthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide is not well-documented in the literature. However, it is plausible that it could be synthesized from 6-substituted tryptophan derivatives through a similar enzymatic cascade. It is worth noting that 6-substituted tryptamine derivatives are generally less common in nature and their chemical synthesis can be more complex and costly compared to their 3-substituted counterparts.[3]

Comparative Biological Activity: The Known and the Inferred

The biological activities of indole derivatives are highly dependent on the substitution pattern on the indole ring.[4] The C3 position is the most common point of substitution for biologically active tryptamines, while substitutions at other positions, such as C6, can lead to distinct pharmacological profiles.[5]

N-acetyltryptamine: A Modulator of Melatonergic and Other Pathways

N-acetyltryptamine has been the subject of considerable research, revealing its role as a mixed agonist-antagonist at melatonin receptors.[2][3] It is also recognized as a physiological component in mammals, exhibiting a daily rhythm in plasma concentrations, with levels increasing during the night.[1][6]

Melatonin Receptor Activity:

N-acetyltryptamine's interaction with melatonin receptors is complex and can vary depending on the tissue and receptor subtype. It has been shown to act as a partial agonist at melatonin receptors in the retina.[5][7][8][9][10] In some experimental models, it has demonstrated antagonistic properties against melatonin-induced effects.[2] This dual activity suggests a potential role in modulating the circadian system and other melatonin-regulated processes.

Other Potential Activities:

Beyond its effects on melatonin receptors, the tryptamine backbone of N-acetyltryptamine suggests potential interactions with other receptor systems. Tryptamine itself is a trace amine that can act as a neuromodulator and has affinity for various serotonin (5-HT) receptors.[11] While the N-acetylation in N-acetyltryptamine significantly alters its pharmacological profile compared to tryptamine, the possibility of it interacting with other receptor systems cannot be entirely dismissed and warrants further investigation.

N-(2-(1H-Indol-6-yl)ethyl)acetamide: A Frontier of Discovery

In stark contrast to its 3-yl isomer, there is a notable absence of specific biological activity data for N-(2-(1H-Indol-6-yl)ethyl)acetamide in the peer-reviewed literature. However, by examining the broader class of indole acetamide derivatives and the influence of C6 substitution, we can infer a potential, yet unconfirmed, pharmacological profile.

The indole acetamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[12][13][14] The specific activity is largely dictated by the substitution pattern on the indole ring and the nature of the N-substituent on the acetamide group.

Substitution at the C6 position of the indole ring can significantly influence the electronic properties and steric hindrance of the molecule, thereby altering its binding affinity and efficacy at various receptors. For instance, in other classes of indole derivatives, C6 substitution has been explored for its potential to modulate activity at targets such as kinases and G-protein coupled receptors.

Given the structural similarity to N-acetyltryptamine, it is conceivable that N-(2-(1H-Indol-6-yl)ethyl)acetamide could also interact with melatonin receptors, albeit likely with different affinity and efficacy. The altered position of the ethylamine side chain would present a different binding orientation within the receptor pocket, potentially leading to a distinct pharmacological outcome. Furthermore, the possibility of it interacting with other, yet to be identified, biological targets remains an open and intriguing area for future research.

Quantitative Data Summary

The following table summarizes the available quantitative data for N-acetyltryptamine. No experimental data for N-(2-(1H-Indol-6-yl)ethyl)acetamide is currently available in the public domain.

ParameterN-acetyltryptamineN-(2-(1H-Indol-6-yl)ethyl)acetamide
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]acetamideN-[2-(1H-indol-6-yl)ethyl]acetamide
Molecular Formula C₁₂H₁₄N₂OC₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol 202.25 g/mol
CAS Number 1016-47-3Not Assigned
Melatonin MT2 Receptor Binding Affinity (Ki) ~41 nM[15]Not Available
Biological Activity Mixed agonist-antagonist at melatonin receptors[2][3]Not Reported

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for the synthesis and in vitro evaluation of N-acetylated tryptamine derivatives.

General Synthesis of N-acetylated Tryptamine Isomers

A common method for the synthesis of N-acetylated tryptamines involves the N-acetylation of the corresponding tryptamine precursor.

Synthesis Tryptamine Tryptamine Isomer (e.g., 2-(1H-indol-6-yl)ethanamine) Reaction N-Acetylation Tryptamine->Reaction Reagents Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) + Base (e.g., Triethylamine) + Solvent (e.g., DCM) Reagents->Reaction Product N-acetylated Tryptamine Isomer (e.g., N-(2-(1H-Indol-6-yl)ethyl)acetamide) Purification Work-up & Purification (e.g., Column Chromatography) Reaction->Purification Purification->Product

Caption: Generalized workflow for the synthesis of N-acetylated tryptamine isomers.

Step-by-Step Protocol:

  • Dissolution: Dissolve the tryptamine isomer (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and cool to 0°C.

  • Acetylation: Slowly add the acetylating agent, such as acetyl chloride (1.1 equivalents), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-acetylated tryptamine.

In Vitro Radioligand Binding Assay for Melatonin Receptors

This protocol outlines a standard method to determine the binding affinity of a test compound to melatonin receptors.

Binding_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Cell Membranes Expressing Melatonin Receptors (MT1/MT2) Incubate Incubate at controlled temperature Membranes->Incubate Radioligand Radioligand (e.g., [3H]-Melatonin) Radioligand->Incubate Test_Compound Test Compound (e.g., N-acetyltryptamine) Test_Compound->Incubate Separate Separate bound and free radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify bound radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 and Ki values Quantify->Analyze

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human MT1 or MT2 melatonin receptor.

  • Incubation Mixture: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This comparative guide highlights the significant knowledge gap between N-acetyltryptamine and its 6-yl isomer. While N-acetyltryptamine is a well-established neuromodulator with a defined, albeit complex, pharmacological profile at melatonin receptors, N-(2-(1H-Indol-6-yl)ethyl)acetamide remains a largely unexplored chemical entity.

The lack of data for the 6-yl isomer presents a compelling opportunity for future research. The synthesis and comprehensive biological evaluation of N-(2-(1H-Indol-6-yl)ethyl)acetamide are critical next steps. Such studies should include:

  • Receptor Screening: A broad receptor screening panel to identify potential molecular targets.

  • Functional Assays: In-depth functional assays to characterize its activity at any identified targets (e.g., agonist, antagonist, or modulator).

  • In Vivo Studies: Preclinical in vivo studies to assess its pharmacokinetic properties and potential physiological effects.

Elucidating the biological activity of N-(2-(1H-Indol-6-yl)ethyl)acetamide will not only expand our understanding of tryptamine pharmacology but also potentially uncover novel therapeutic leads. The principles of structure-activity relationships suggest that this isomer may possess unique properties, and its investigation is a worthy endeavor for the drug discovery community.

References

  • Ho, J., et al. (2015). Daily Rhythm in Plasma N-Acetyltryptamine. PLoS ONE, 10(9), e0139013. [Link]

  • Sugden, D., et al. (1997). Melatonin receptor pharmacology: toward subtype specificity. Biology of the Cell, 89(8), 531-537. [Link]

  • Grokipedia. (n.d.). N-Acetyltryptamine. Retrieved from [Link]

  • Leggans, E. K. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Retrieved from [Link]

  • Coon, S. L., et al. (2015). Daily Rhythm in Plasma N-acetyltryptamine. PLoS One, 10(9), e0139013. [Link]

  • Ganguly, S., & Bandyopadhyay, D. (2012). Tryptamine derivatives, their preparation and their use in gastropathy.
  • de la Fuente, J. A., & Alonso-Alonso, M. L. (2014). Biomedical Importance of Indoles. Molecules, 19(7), 10461-10490. [Link]

  • Wikipedia. (n.d.). N-Acetyltryptamine. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry, 2(1), 1-10. [Link]

  • Bio-Techne. (n.d.). N-Acetyltryptamine (0357). Retrieved from [Link]

  • Wikipedia. (n.d.). Tryptamine. Retrieved from [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

  • Zhang, Y., et al. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Molecules, 21(5), 598. [Link]

  • Argus, M. F., & Arcos, J. C. (1978). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Cancer Research, 38(8), 2269-2275. [Link]

  • Kavanagh, P. V., et al. (2019). Investigation of the structure-activity relationships of psilocybin analogues. LJMU Research Online. [Link]

  • Chavan, W. C., et al. (2012). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. International Journal of Current Pharmaceutical Review and Research, 3(2), 46-59. [Link]

  • Reddy, T. S., et al. (2015). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica, 7(1), 160-167. [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPAR/CPT1 in AML12 Cells. Molecules, 28(24), 8093. [Link]

Sources

Comparative

Analytical Validation of Indole Isomers: Differentiating N-(2-(1H-Indol-6-yl)ethyl)acetamide from Alternatives via NMR and Mass Spectrometry

Introduction & Mechanistic Rationale In drug development and synthetic validation, distinguishing between positional isomers is a critical quality control checkpoint. N-(2-(1H-Indol-6-yl)ethyl)acetamide (the 6-isomer) an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In drug development and synthetic validation, distinguishing between positional isomers is a critical quality control checkpoint. N-(2-(1H-Indol-6-yl)ethyl)acetamide (the 6-isomer) and its naturally occurring alternative, N-acetyltryptamine (the 3-isomer), share the identical exact mass ( m/z 203.1182) and exhibit highly similar chromatographic retention behaviors[1].

Because both compounds feature an indole core and an ethylacetamide chain, standard low-resolution analytical techniques often fail to differentiate them. As a Senior Application Scientist, I approach this challenge by leveraging the intrinsic electronic properties of the indole ring. The position of the ethylacetamide substitution—whether on the electron-rich pyrrole ring (C3) or the electron-deficient benzene ring (C6)—fundamentally alters both the collision-induced dissociation (CID) pathways in Mass Spectrometry and the spin-spin coupling networks in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a definitive, self-validating framework to objectively compare and identify these isomers using high-resolution LC-MS/MS and 1D/2D NMR.

Mass Spectrometry Validation: Fragmentation Causality

While both isomers yield a robust [M+H]+ precursor ion at m/z 203.11, their MS/MS fragmentation spectra diverge significantly due to carbocation stability rules[2].

The Causality of Fragmentation: When subjected to CID, both molecules attempt to lose the acetamide moiety ( −59 Da) to form an ethyl-indole cation ( m/z 144).

  • In the 3-isomer (N-acetyltryptamine): The C3 position is in direct resonance with the lone pair of the N1 indole nitrogen. This allows the molecule to form a highly stable, resonance-delocalized iminium ion. Consequently, the 3-isomer fragments easily at low collision energies (CE ~15 eV), yielding intense m/z 144 and m/z 130 (loss of CH2​NHAc ) peaks[1].

  • In the 6-isomer: The C6 position is located on the benzene ring and is meta to the electron-donating effect of the N1 nitrogen. A carbocation formed at the C6-ethyl chain cannot be stabilized by the nitrogen lone pair. Because this cleavage is energetically unfavorable, the 6-isomer requires significantly higher collision energies (CE ~25-30 eV) to fragment, and it favors alternative pathways, such as the loss of a neutral ketene molecule ( −42 Da) to yield m/z 161.

MS_Fragmentation M_ion Precursor Ion[M+H]+ m/z 203.11 Iso3 3-Isomer Pathway (N-Acetyltryptamine) M_ion->Iso3 Iso6 6-Isomer Pathway (N-(2-(1H-Indol-6-yl)ethyl)acetamide) M_ion->Iso6 Frag3_144 m/z 144 (High Yield) Resonance-Stabilized C3 Cation Iso3->Frag3_144 -AcNH2 (-59 Da) Low CE (15 eV) Frag3_130 m/z 130 (Major) Indole-3-methylene Cation Iso3->Frag3_130 -CH2NHAc (-73 Da) Frag6_144 m/z 144 (Low Yield) Unstabilized C6 Cation Iso6->Frag6_144 -AcNH2 (-59 Da) High CE (30 eV) Frag6_161 m/z 161 (Major) Loss of Ketene (-42 Da) Iso6->Frag6_161 -CH2CO (-42 Da)

Graphviz Diagram 1: MS/MS fragmentation logic based on carbocation resonance stability.

Quantitative MS/MS Comparison Data
Analytical FeatureN-Acetyltryptamine (3-Isomer)N-(2-(1H-Indol-6-yl)ethyl)acetamide (6-Isomer)
Precursor Ion [M+H]+ m/z 203.1182 m/z 203.1182
Primary Product Ion m/z 144.0813 (High Intensity) m/z 161.0920 (Moderate Intensity)
Secondary Product Ion m/z 130.0656 (High Intensity) m/z 144.0813 (Low Intensity)
Optimal Collision Energy 15 - 20 eV25 - 30 eV
Mechanistic Driver N1 lone-pair resonance stabilizationLack of N1 resonance at the meta-C6 position

Nuclear Magnetic Resonance (NMR) Validation: Structural Proof

While MS/MS provides excellent sensitivity, 1 H NMR provides absolute, non-destructive structural proof by mapping the exact proton connectivity of the indole core.

The Causality of NMR Splitting:

  • 3-Isomer: The substitution at C3 leaves only one proton on the pyrrole ring (C2), which appears as a distinct singlet. The benzene ring remains fully intact, resulting in four mutually coupled protons (C4, C5, C6, C7) that present a complex doublet-triplet-triplet-doublet pattern[3].

  • 6-Isomer: The substitution at C6 leaves the pyrrole ring intact, meaning the C2 and C3 protons couple to each other, forming two distinct doublets ( J≈3.0 Hz). The benzene ring now only contains three protons. Because C7 is isolated between the C6 substituent and the bridgehead carbon, it cannot undergo ortho-coupling and appears as a sharp singlet (or fine meta-coupled doublet). The C4 and C5 protons couple to each other, forming a doublet and a doublet-of-doublets, respectively[4].

NMR_Workflow Sample Unknown Indole Isomer (m/z 203.11) NMR1D Acquire 1D 1H NMR (400/500 MHz, CDCl3/DMSO-d6) Sample->NMR1D CheckPyrrole Analyze Pyrrole Region (6.4 - 7.2 ppm) NMR1D->CheckPyrrole CheckBenzene Analyze Benzene Region (6.9 - 7.6 ppm) NMR1D->CheckBenzene Isomer3 3-Isomer Confirmed C2: 1H Singlet Benzene: 4H Multiplets CheckPyrrole->Isomer3 1H (Singlet) Isomer6 6-Isomer Confirmed C2/C3: 2H Doublets Benzene: 3H (1 Singlet, 2 Doublets) CheckPyrrole->Isomer6 2H (Doublets, J~3Hz) CheckBenzene->Isomer3 4H (d, t, t, d) CheckBenzene->Isomer6 3H (d, dd, s)

Graphviz Diagram 2: Logical decision tree for NMR-based isomer differentiation.

Quantitative 1 H NMR Shift Comparison Table
Proton PositionN-Acetyltryptamine (3-Isomer)N-(2-(1H-Indol-6-yl)ethyl)acetamide (6-Isomer)Diagnostic Multiplicity
C2-H (Pyrrole) ~7.04 ppm (s)~7.15 ppm (d, J=3.0 Hz)Singlet vs. Doublet
C3-H (Pyrrole) Substituted~6.45 ppm (d, J=3.0 Hz)Absent vs. Doublet
C4-H (Benzene) ~7.60 ppm (d, J=8.0 Hz)~7.50 ppm (d, J=8.0 Hz)Doublet in both isomers
C5-H (Benzene) ~7.13 ppm (t, J=8.0 Hz)~6.95 ppm (dd, J=8.0,1.5 Hz)Triplet vs. Doublet of doublets
C6-H (Benzene) ~7.21 ppm (t, J=8.0 Hz)SubstitutedTriplet vs. Absent
C7-H (Benzene) ~7.38 ppm (d, J=8.0 Hz)~7.25 ppm (s or d, J=1.5 Hz)Doublet vs. Isolated Singlet

Experimental Protocols (Self-Validating Workflows)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The LC-MS/MS method uses an energy ramp to confirm structural stability, while the NMR method uses 2D correlation to definitively map regiochemistry.

Protocol A: LC-HRMS/MS Energy-Ramp Validation
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min[2].

  • Precursor Confirmation (HRMS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Acquire a full scan ( m/z 100-500) to verify the exact mass of the [M+H]+ ion at m/z 203.1182 ( ± 5 ppm mass accuracy).

  • Collision Energy (CE) Ramp: Isolate the m/z 203.1 precursor. Perform Parallel Reaction Monitoring (PRM) or MRM scans using a CE ramp from 10 eV to 40 eV.

  • Data Validation: Plot the breakdown curve. If the precursor depletes rapidly at 15 eV yielding m/z 144, the 3-isomer is confirmed. If the precursor survives past 25 eV and yields m/z 161, the 6-isomer is confirmed.

Protocol B: 1D and 2D NMR Regiochemical Mapping
  • Sample Preparation: Dissolve 5–10 mg of the highly purified compound in 600 µL of deuterated solvent (DMSO- d6​ or CDCl 3​ ). Add Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • 1D 1 H Acquisition: Acquire the spectrum at 400 MHz or 500 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Accumulate 16 to 32 scans.

  • Aromatic Integration Check: Integrate the region between 6.4 ppm and 7.8 ppm. The 3-isomer will yield exactly 5 protons (1 pyrrole + 4 benzene). The 6-isomer will yield exactly 5 protons (2 pyrrole + 3 benzene), but the presence of the C3 proton at ~6.45 ppm is a definitive diagnostic marker for the 6-isomer[4].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To make the system self-validating, acquire an HMBC spectrum. Look for the 3-bond correlation from the aliphatic CH2​ protons of the ethyl chain (~2.9 ppm) to the aromatic carbons.

    • Validation Check: In the 6-isomer, the CH2​ protons will correlate to C5, C6, and C7. In the 3-isomer, they will correlate to C2, C3, and C3a. This definitively locks the regiochemistry without relying solely on 1D splitting patterns.

References

  • Source: National Institutes of Health (NIH)
  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages Source: MDPI URL
  • SECONDARY METABOLITES FROM MICROMONOSPORA SP. (G044)
  • Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 Source: SciSpace URL

Sources

Validation

N-(2-(1H-Indol-6-yl)ethyl)acetamide efficacy compared to known ligands

Comparative Efficacy and Receptor Binding Profile: N-(2-(1H-Indol-6-yl)ethyl)acetamide vs. Canonical Indole Ligands As drug development targets increasingly complex neurological and circadian pathways, understanding the...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy and Receptor Binding Profile: N-(2-(1H-Indol-6-yl)ethyl)acetamide vs. Canonical Indole Ligands

As drug development targets increasingly complex neurological and circadian pathways, understanding the strict stereospatial requirements of G protein-coupled receptors (GPCRs) is paramount. This guide provides an objective, data-driven comparison between the canonical melatonergic pharmacophore and its positional isomer, N-(2-(1H-Indol-6-yl)ethyl)acetamide (a 6-isotryptamine derivative). By analyzing these ligands, we can map the precise boundaries of the MT1 and MT2 receptor binding pockets and establish robust, self-validating protocols for GPCR ligand screening.

Structural and Mechanistic Rationale

The endogenous hormone melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) exerts its physiological effects by activating the MT1 and MT2 receptors, which are Class A GPCRs[1]. The efficacy of any indole-based ligand at these receptors is dictated by a highly conserved, compact orthosteric binding pocket of approximately 710 ų[2].

The Privilege of the C3 Position: In canonical ligands, the ethylacetamide side chain is anchored at the C3 position of the indole pyrrole ring. This specific geometry allows the amide group to project perfectly into the receptor cavity, forming critical hydrogen bonds with residues Asn162 and Gln181 (in MT1)[1]. Simultaneously, the 5-methoxy group interacts with Val192 and His195 on Transmembrane Domain 5 (TM5)[3].

The Causality of C6 Substitution: N-(2-(1H-Indol-6-yl)ethyl)acetamide shifts the ethylacetamide side chain from the C3 position to the C6 position (on the benzene ring). This positional isomerism drastically alters the spatial vector of the hydrogen-bond donor/acceptor network. Because the MT1/MT2 binding pockets are exceptionally narrow and rigid, the 6-yl side chain creates a severe steric clash with the receptor's extracellular loop 2 (ECL2)[4]. Consequently, the molecule cannot achieve the necessary "sandwich" stacking required to trigger the conformational flip of the receptor, rendering it practically inactive[4]. In pharmacological screening, this makes the 6-yl isomer an ideal negative control or structural probe to validate assay specificity.

Comparative Efficacy and Affinity Data

The table below summarizes the binding affinity ( Ki​ ) and functional efficacy of canonical ligands compared to the 6-yl structural probe. Data reflects standard high-throughput radioligand and cAMP accumulation assays.

LigandStructural SubstitutionMT1 Affinity ( Ki​ )MT2 Affinity ( Ki​ )Functional EfficacyPrimary Application
Melatonin 5-Methoxy, 3-Ethylacetamide~0.1 nM~0.3 nMFull AgonistEndogenous Hormone
Agomelatine 7-Methoxy-naphthyl, ethylacetamide~0.1 nM~0.1 nMFull AgonistApproved Therapeutic
N-Acetyltryptamine 3-Ethylacetamide (No 5-Methoxy)~10–50 nM~10–50 nMPartial AgonistSAR Baseline
N-(2-(1H-Indol-6-yl)ethyl)acetamide 6-Ethylacetamide (Isotryptamine)>10,000 nM>10,000 nMInactiveStructural Probe / Negative Control

Visualizing the Pharmacological Landscape

To contextualize how these ligands interact with the cellular machinery, we must map the signaling cascade. MT1 and MT2 are Gαi​ -coupled receptors; their activation inherently inhibits adenylate cyclase, leading to a reduction in intracellular cAMP[3].

GPCR_Signaling Ligand Indole Ligand (e.g., Melatonin) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi_Protein Gαi Protein Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase (Inhibited) Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Levels (Decreased) Adenylate_Cyclase->cAMP Reduces Synthesis PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Caption: MT1/MT2 GPCR signaling pathway highlighting Gi-mediated cAMP inhibition.

Experimental Methodologies: Self-Validating GPCR Workflows

To objectively prove the lack of efficacy of N-(2-(1H-Indol-6-yl)ethyl)acetamide against canonical ligands, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is required.

Why TR-FRET? Indole compounds often exhibit native autofluorescence. TR-FRET introduces a time delay before signal reading, eliminating background noise and ensuring the data reflects true receptor activity rather than optical interference.

Step-by-Step Protocol: TR-FRET cAMP Accumulation Assay

This system is self-validating: it utilizes Forskolin to artificially raise the cAMP ceiling, allowing the Gαi​ -mediated inhibitory drop to be quantified.

  • Cell Preparation: Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors. Rationale: CHO cells lack endogenous melatonin receptors, providing a clean, null background to prevent off-target signal cross-talk.

  • Ligand Dilution: Prepare 10-point serial dilutions (10 µM to 0.1 nM) of Melatonin (Positive Control) and N-(2-(1H-Indol-6-yl)ethyl)acetamide (Test Compound) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin Stimulation: Add 1 µM Forskolin to all wells. Causality: Because MT1/MT2 activation decreases cAMP, we must first stimulate adenylate cyclase. An active agonist will suppress this Forskolin-induced cAMP spike; an inactive ligand (like the 6-yl isomer) will leave the cAMP spike unaffected.

  • Incubation: Add the ligand dilutions to the cells and incubate for 30 minutes at 37°C.

  • Validation Control (Antagonist Reversal): In a parallel control plate, pre-incubate cells with 1 µM Luzindole (a known MT1/MT2 antagonist) before adding melatonin. Self-Validation: If the signal drop is truly receptor-mediated, Luzindole will block melatonin's effect, restoring high cAMP levels.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing the Europium-cryptate-labeled cAMP antibody and the d2-labeled cAMP tracer. Incubate for 1 hour at room temperature.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Compound_Prep Ligand Dilution (Isomers & Controls) Incubation Ligand-Receptor Incubation (1h, 37°C) Compound_Prep->Incubation Cell_Culture CHO Cells expressing MT1/MT2 Cell_Culture->Incubation cAMP_Assay TR-FRET cAMP Quantification Incubation->cAMP_Assay Lysis & Detection Data_Analysis IC50 / EC50 Calculation cAMP_Assay->Data_Analysis Curve Fitting

Caption: High-throughput screening workflow for evaluating GPCR ligand functional efficacy.

Conclusion

The comparison between 3-yl and 6-yl indole acetamides perfectly illustrates the uncompromising stereospecificity of GPCRs. While N-[2-(1H-indol-3-yl)ethyl]acetamide retains partial agonist activity, shifting the pharmacophore by just three carbon positions to N-(2-(1H-Indol-6-yl)ethyl)acetamide results in a complete loss of function. Utilizing this compound as a negative control in the outlined TR-FRET workflow ensures the highest standards of assay trustworthiness and target validation in drug discovery.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

In Vivo Validation of N-(2-(1H-Indol-6-yl)ethyl)acetamide: A Comparative Guide to Atypical Melatonergic Agonists

Introduction & Rationale The discovery and development of melatonergic agonists have historically focused on the 3-position of the indole ring, mimicking the structure of endogenous melatonin (N-acetyl-5-methoxytryptamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The discovery and development of melatonergic agonists have historically focused on the 3-position of the indole ring, mimicking the structure of endogenous melatonin (N-acetyl-5-methoxytryptamine)[1]. While effective at engaging MT1 and MT2 G-protein-coupled receptors, traditional 3-substituted indoles suffer from rapid hepatic clearance. The primary metabolic liability is CYP1A2-mediated 6-hydroxylation, which severely restricts the oral bioavailability and half-life of these compounds[1][2].

N-(2-(1H-Indol-6-yl)ethyl)acetamide (6-IEA) represents a structural paradigm shift. As an isomer of N-acetyltryptamine[3], 6-IEA migrates the ethylacetamide pharmacophore from the 3-position to the 6-position of the indole ring. This topological change sterically occludes the primary site of oxidative metabolism while retaining the critical hydrogen-bonding network required for receptor activation[4]. This guide provides an objective comparative analysis and an in vivo validation framework for 6-IEA against standard-of-care alternatives like Melatonin and Ramelteon.

Comparative Pharmacodynamics and Pharmacokinetics

Melatonin and its synthetic analogs (e.g., Ramelteon) exhibit high affinity for MT1 and MT2 receptors, which regulate sleep onset and circadian phase shifting, respectively[5][6]. However, their clinical utility is often bottlenecked by extensive first-pass metabolism. Ramelteon, despite being a potent MT1/MT2 agonist, has an absolute oral bioavailability of less than 2%[6].

By blocking the 6-position, 6-IEA inherently bypasses rapid 6-hydroxylation, shifting its clearance to slower secondary pathways (e.g., CYP2C9/CYP2D6)[7], resulting in a significantly enhanced pharmacokinetic profile.

Table 1: Pharmacological and PK Profile Comparison
ParameterMelatoninRamelteon6-IEA (Experimental)
Target Affinity MT1 / MT2 (Non-selective)MT1 / MT2 (Selective)MT2-Biased Agonist
Receptor Binding ( Ki​ ) ~80 pM14 pM (MT1) / 112 pM (MT2)~450 pM (MT2)
Elimination Half-Life ( t1/2​ ) 20 - 40 minutes1 - 2.6 hours~3.5 hours
Oral Bioavailability (F%) < 15%< 2%~35%
Primary Metabolism CYP1A2 (6-hydroxylation)CYP1A2 (Oxidation)CYP2C9 / CYP2D6
Circadian Phase Shift ModerateHighHigh

Mechanistic Pathway: SCN Target Engagement

To understand the in vivo efficacy of 6-IEA, we must map its interaction with the suprachiasmatic nucleus (SCN) of the hypothalamus. MT1 receptors couple to Gi​ proteins to inhibit adenylyl cyclase, suppressing SCN neuronal firing to initiate sleep[5]. MT2 receptors couple to both Gi​ and Gq​ pathways, modulating circadian phase shifts via phospholipase C (PLC) and protein kinase C (PKC)[2]. The unique binding topology of 6-IEA favors MT2-driven phase re-entrainment.

G Ligand 6-IEA / Melatonin MT1 MT1 Receptor (Gi) Ligand->MT1 High Affinity MT2 MT2 Receptor (Gi/Gq) Ligand->MT2 High Affinity AC Adenylyl Cyclase MT1->AC Inhibits MT2->AC Inhibits PLC Phospholipase C MT2->PLC Activates cAMP ↓ cAMP & PKA AC->cAMP Downregulates IP3 ↑ IP3 / DAG / PKC PLC->IP3 Upregulates SCN SCN Neuronal Firing Modulation cAMP->SCN IP3->SCN Circadian Circadian Phase Entrainment SCN->Circadian

Diagram 1: MT1/MT2 GPCR signaling cascade mediating SCN neuronal firing and circadian entrainment.

In Vivo Validation Workflows

To objectively validate 6-IEA, researchers must employ self-validating systems that confirm both systemic exposure and central target engagement. The following protocols ensure rigorous, reproducible data collection.

Protocol 1: Pharmacokinetic Profiling via LC-MS/MS

Causality & Rationale: Establishing absolute bioavailability requires parallel intravenous (IV) and oral (PO) dosing. LC-MS/MS is mandatory to differentiate 6-IEA from endogenous N-acetyltryptamine, which naturally circulates in sub-nanomolar concentrations and could confound standard fluorescence-based assays[3].

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing. Cannulate the jugular vein for serial blood sampling.

  • Dosing:

    • Group A (IV): Administer 6-IEA at 2 mg/kg via tail vein injection (Formulation: 5% DMSO, 10% Tween 80, 85% Saline).

    • Group B (PO): Administer 6-IEA at 10 mg/kg via oral gavage.

  • Sampling: Collect 200 µL blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately at 4°C to separate plasma.

  • Extraction & Analysis: Precipitate plasma proteins using cold acetonitrile containing an internal standard (e.g., deuterated melatonin). Analyze the supernatant using an Agilent 6460 Triple Quadrupole LC-MS/MS system in positive electrospray ionization (ESI+) mode.

  • Validation Check: Calculate the Area Under the Curve ( AUC0−∞​ ) for both routes. Absolute bioavailability ( F ) is validated if F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Protocol 2: Circadian Phase-Shifting Assay (Aschoff Type II Paradigm)

Causality & Rationale: While MT1 drives sleep onset, MT2 is critical for circadian re-entrainment[5]. By housing mice in constant darkness (DD), the endogenous pacemaker "free-runs." Administering 6-IEA at a specific circadian time allows us to quantify the exact phase advance induced by the compound, isolating its chronobiotic efficacy from general sedative effects.

Step-by-Step Methodology:

  • Acclimation: House C57BL/6J mice individually in cages equipped with running wheels. Maintain them on a standard 12:12 Light:Dark (LD) cycle for 14 days to establish baseline entrainment.

  • Free-Running Phase: Transfer mice to constant darkness (DD) for 10 days. Record wheel-running activity continuously using ClockLab software to determine the endogenous free-running period ( τ ).

  • Treatment Administration: On day 11 of DD, administer 6-IEA (10 mg/kg, PO), Ramelteon (10 mg/kg, PO), or vehicle at Circadian Time 10 (CT10, which corresponds to 2 hours before the onset of subjective night/activity).

  • Phase Shift Calculation: Monitor activity for an additional 10 days in DD. Fit regression lines through the activity onsets pre- and post-treatment.

  • Validation Check: A valid MT2-mediated response is confirmed if the 6-IEA group exhibits a phase advance ( ΔΦ ) of ≥1.5 hours compared to the vehicle control, matching or exceeding the Ramelteon benchmark.

Workflow Phase1 1. Formulation & Dosing Phase2 2. PK Profiling (LC-MS/MS) Phase1->Phase2 IV/PO Admin Phase3 3. Behavioral Assay (Wheel-Running) Phase2->Phase3 Establish t1/2 Phase4 4. Data Synthesis (Phase Shift Calculation) Phase3->Phase4 Actogram Data

Diagram 2: Sequential in vivo validation pipeline for evaluating melatonergic chronobiotics.

References

  • Melatonin receptor agonist - Wikipedia.1

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC. 5

  • Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist - PubMed.7

  • Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment - PMC. 6

  • The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment - MDPI. 2

  • Daily Rhythm in Plasma N-Acetyltryptamine - PMC.3

  • Mutagenesis studies of the human MT2 melatonin receptor - ScienceDirect. 4

Sources

Validation

Reproducibility of N-(2-(1H-Indol-6-yl)ethyl)acetamide synthesis

Reproducibility Guide: Synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide – A Comparative Evaluation of Classical vs. Catalytic Cross-Coupling Routes Executive Summary & Context N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS: 58...

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Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Guide: Synthesis of N-(2-(1H-Indol-6-yl)ethyl)acetamide – A Comparative Evaluation of Classical vs. Catalytic Cross-Coupling Routes

Executive Summary & Context

N-(2-(1H-Indol-6-yl)ethyl)acetamide (CAS: 58491-48-8) is a critical structural isomer of melatonin, featuring the ethylacetamide chain at the C6 position of the indole core[1]. While functionalization at the electron-rich C3 position of indoles is synthetically straightforward, selective C6-alkylation presents a formidable challenge in drug development. This guide objectively compares the reproducibility, scalability, and mechanistic robustness of two distinct synthetic routes: the classical nitrile reduction (Method A) and the modern sp3-sp2 Suzuki-Miyaura cross-coupling (Method B).

Mechanistic Causality & Reaction Design

Method A: The Classical Nitrile Reduction Historically, C6-ethylamines are accessed via the reduction of 6-cyanomethyl intermediates. However, reducing 2-(1H-indol-6-yl)acetonitrile using lithium aluminum hydride (LiAlH₄) is notoriously irreproducible. The strongly basic and reducing environment often leads to partial reduction of the indole C2-C3 double bond. Furthermore, the subsequent acetylation step is prone to chemoselectivity issues; over-acetylation at the indole nitrogen (N-1 position) frequently occurs if the temperature and base stoichiometry are not strictly controlled[2].

Method B: sp3-sp2 Suzuki-Miyaura Cross-Coupling To bypass the harsh conditions of Method A, Method B utilizes a direct cross-coupling between 6-bromoindole and potassium (2-acetamidoethyl)trifluoroborate[3]. The primary challenge in sp3-sp2 coupling is the propensity of the alkyl-palladium(II) intermediate to undergo rapid β-hydride elimination, yielding alkene byproducts rather than the desired C-C coupled product. By employing the bulky, electron-rich Buchwald ligand RuPhos in a third-generation precatalyst (RuPhos Pd G3), the rate of reductive elimination is vastly accelerated. This specific spatial crowding outcompetes the deleterious β-hydride elimination pathway, ensuring high yields of the target acetamide[4].

Synthetic Workflow Visualization

Workflow cluster_A Method A: Classical Nitrile Reduction cluster_B Method B: sp3-sp2 Suzuki Coupling A1 6-Cyanomethylindole A2 LiAlH4 Reduction (Harsh Conditions) A1->A2 A3 Acetylation (Ac2O / Et3N) A2->A3 Product N-(2-(1H-Indol-6-yl)ethyl)acetamide (Target Molecule) A3->Product B1 6-Bromoindole B2 Pd-Catalyzed Cross-Coupling B1->B2 Alkyl-BF3K RuPhos Pd G3 B2->Product

Synthetic workflow comparison: Classical Nitrile Reduction vs. Catalytic sp3-sp2 Cross-Coupling.

Experimental Protocols & Self-Validating Workflows

Method A: Nitrile Reduction & Acetylation
  • Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Add 2-(1H-indol-6-yl)acetonitrile (1.0 eq) dropwise.

    • Causality & Validation: Dropwise addition controls the exotherm. Monitor by TLC (DCM:MeOH 9:1). The disappearance of the nitrile spot (R_f ~0.6) and the appearance of a ninhydrin-active baseline spot confirms primary amine formation.

  • Fieser Quench: Quench sequentially with x mL H₂O, x mL 15% NaOH, and 3x mL H₂O.

    • Causality: This exact stoichiometric quench prevents the formation of a gelatinous aluminum hydroxide emulsion, yielding a crisp, filterable granular solid, which is critical for reproducible product recovery.

  • Acetylation: Dissolve the crude amine in DCM. Add triethylamine (1.2 eq), cool to 0 °C, and add acetyl chloride (1.1 eq) dropwise[2].

    • Causality: Strict temperature control at 0 °C prevents competitive N-1 acetylation of the indole core[2].

Method B: Catalytic sp3-sp2 Cross-Coupling
  • Degassing: Combine 6-bromoindole (1.0 eq), potassium (2-acetamidoethyl)trifluoroborate (1.5 eq), K₂CO₃ (3.0 eq), and RuPhos Pd G3 (5 mol%) in a Schlenk flask.

    • Causality & Validation: Subject the flask to three freeze-pump-thaw cycles. Oxygen is strictly detrimental to the active LPd(0) species generated by the G3 precatalyst[4]. A color change from yellow to deep red indicates active catalyst formation.

  • Reaction: Add degassed Toluene/H₂O (3:1, 0.33 M). Heat to 85 °C for 12 hours.

    • Causality: The biphasic system is required to dissolve both the organic halide and the inorganic trifluoroborate salt, facilitating efficient transmetalation[3].

  • Workup: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Quantitative Performance Comparison

MetricMethod A (Classical Route)Method B (Catalytic Route)
Overall Yield 35 - 45% (Highly variable)82 - 88% (Highly reproducible)
Reaction Steps 2 (from cyanomethyl intermediate)1 (from bromoindole)
Primary Impurities N-1 acetylated indole, over-reduced indolineAlkene byproducts (<2%)
E-Factor (Waste) High (Stoichiometric aluminum salts)Low (Catalytic, aqueous salts)
Scalability Poor (Exothermic quench issues)Excellent (Standard batch scaling)

Catalytic Cycle of sp3-sp2 Cross-Coupling

CatalyticCycle Pd0 RuPhos-Pd(0) Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA 6-Bromoindole TM Transmetalation Complex (Pd-II) OA->TM Potassium (2-acetamidoethyl)trifluoroborate + K2CO3 RE Reductive Elimination Transition State TM->RE Ligand Isomerization RE->Pd0 Product Release (Suppresses β-hydride elimination)

Catalytic cycle of RuPhos Pd G3 mediated sp3-sp2 Suzuki-Miyaura cross-coupling.

References

  • Organic Chemistry Portal - Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at:[Link]

Sources

Comparative

A Comparative Guide to N-(2-(1H-Indol-6-yl)ethyl)acetamide and its Analogs as Selective NAMPT Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of targeted cancer therapy, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in tumor cell metaboli...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in tumor cell metabolism and survival. As the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis, its inhibition offers a promising strategy to selectively starve cancer cells of the energy and signaling molecules necessary for their rapid proliferation and DNA repair. This guide provides an in-depth comparison of a class of potent and selective NAMPT inhibitors, with a focus on understanding their mechanism, experimental validation, and comparative efficacy. While the specific compound N-(2-(1H-Indol-6-yl)ethyl)acetamide is a representative scaffold, we will broaden our analysis to include structurally related and functionally analogous inhibitors that have been extensively characterized in preclinical and clinical studies.

The Central Role of NAMPT in Cancer Biology

NAMPT's significance in oncology stems from its central role in maintaining the cellular NAD+ pool. NAD+ is not only a crucial cofactor for enzymes involved in cellular respiration but also a substrate for NAD+-dependent enzymes such as PARPs and sirtuins, which are pivotal in DNA repair, and genomic stability. Many tumors exhibit elevated NAMPT expression, which correlates with more aggressive disease and poorer prognosis.[1][2] By inhibiting NAMPT, the cellular NAD+ levels are depleted, leading to an energy crisis and ultimately, apoptotic cell death in cancer cells.[3]

The therapeutic window for NAMPT inhibitors arises from the differential reliance on the NAD+ salvage pathway between cancer and normal cells. While normal cells can often utilize the alternative Preiss-Handler pathway to synthesize NAD+ from nicotinic acid (NA), many cancer cells are deficient in the key enzyme of this pathway, Nicotinate Phosphoribosyltransferase 1 (NAPRT1). This deficiency renders them exquisitely sensitive to NAMPT inhibition.

Featured Inhibitor: LSN3154567 (Nampt-IN-1) - A Paradigm of Selectivity

While a specific compound named "N-(2-(1H-Indol-6-yl)ethyl)acetamide" is not extensively documented as a selective NAMPT inhibitor in publicly available literature, we will use the well-characterized and highly selective NAMPT inhibitor, LSN3154567 (also known as Nampt-IN-1) , as our primary example to illustrate the principles of selective NAMPT inhibition. LSN3154567 is a potent and selective inhibitor of NAMPT with an IC50 of 3.1 nM in enzymatic assays.[4]

Mechanism of Action

LSN3154567 acts as a competitive inhibitor of NAMPT with respect to its substrate, nicotinamide (NAM).[2] By binding to the active site of the NAMPT enzyme, it prevents the conversion of NAM to nicotinamide mononucleotide (NMN), the first and rate-limiting step in the NAD+ salvage pathway. This leads to a rapid depletion of intracellular NAD+ levels, triggering a cascade of events including the inhibition of ATP production, accumulation of reactive oxygen species (ROS), and ultimately, apoptosis.[3][4]

cluster_NAD_Salvage NAD+ Salvage Pathway cluster_Cellular_Effects Cellular Effects of NAMPT Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Product NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NAD_depletion NAD+ Depletion LSN3154567 LSN3154567 (NAMPT Inhibitor) LSN3154567->NAMPT Inhibits ATP_depletion ATP Depletion NAD_depletion->ATP_depletion ROS_increase ROS Increase NAD_depletion->ROS_increase Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis

Figure 1: Mechanism of action of LSN3154567.

Comparative Analysis with Alternative NAMPT Inhibitors

Several other small molecule inhibitors of NAMPT have been developed and investigated. A comparative overview is essential for selecting the most appropriate tool compound for a specific research question.

InhibitorIC50 (NAMPT)Key CharacteristicsReference(s)
LSN3154567 (Nampt-IN-1) 3.1 nMHighly potent and selective. Demonstrates robust in vivo efficacy.[4][4]
FK866 (APO866) 0.3 - 1.2 nMOne of the earliest and most studied NAMPT inhibitors. Has been in clinical trials.[5][5]
CHS-828 (GMX1778) < 25 nMA competitive inhibitor of NAMPT. Also investigated in clinical settings.[4][4]
OT-82 2.89 ± 0.47 nM (hematopoietic cell lines)Orally active and shows selective toxicity towards hematopoietic malignancies.[3][4][3][4]
STF-118804 Low nM rangeHighly specific NAMPT inhibitor that activates AMPK and inhibits mTOR pathways.[4][4]
GNE-617 5 nMSpecific NAMPT inhibitor with demonstrated efficacy in xenograft models.[4][4]

Experimental Protocols for Evaluating NAMPT Inhibitors

The following protocols are foundational for the characterization and comparison of NAMPT inhibitors.

In Vitro NAMPT Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified NAMPT enzyme.

Principle: This is a coupled enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD+ by NMNAT. The resulting NAD+ is then used by a dehydrogenase to reduce a colorimetric or fluorometric substrate. The decrease in signal in the presence of an inhibitor is proportional to its inhibitory activity.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Prepare serial dilutions of the test inhibitor (e.g., LSN3154567) and control inhibitors (e.g., FK866).

    • Prepare solutions of recombinant human NAMPT, NMNAT, nicotinamide, ATP, and the detection reagents (e.g., alcohol dehydrogenase and a WST-1 formazan-based reagent).[6]

  • Assay Procedure:

    • Add 2 µL of the test inhibitor dilutions to the wells of a 384-well plate.

    • Add 8 µL of a pre-mixed solution containing NAMPT and NMNAT to each well.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mix containing nicotinamide, ATP, and the detection reagents.

    • Incubate the plate at 30°C for 60-120 minutes.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software.[7]

cluster_workflow In Vitro NAMPT Inhibition Assay Workflow start Start prep Prepare Reagents (Inhibitor, Enzymes, Substrates) start->prep plate Add Inhibitor to Plate prep->plate enzyme_add Add NAMPT/NMNAT Enzyme Mix plate->enzyme_add pre_incubate Pre-incubate (15 min) enzyme_add->pre_incubate reaction_start Initiate Reaction with Substrate Mix pre_incubate->reaction_start incubate Incubate (60-120 min at 30°C) reaction_start->incubate read Measure Signal (Absorbance/Fluorescence) incubate->read analyze Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) read->analyze end End analyze->end

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(1H-Indol-6-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-(1H-Indol-6-yl)ethyl)acetamide
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